molecular formula C24H25BrN6O4S B12380474 PSB-1901

PSB-1901

Cat. No.: B12380474
M. Wt: 573.5 g/mol
InChI Key: UGKYSTLSSKLXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione is a potent and selective antagonist of phosphodiesterase 10A (PDE10A) [https://www.aphios.com/request-pdf/AH-0409-50104033.pdf]. PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing, making it a prominent target for investigating basal ganglia function and associated neuropsychiatric disorders [https://go.drugbank.com/drugs/DB12430]. Research utilizing this compound is primarily focused on elucidating the role of PDE10A in the pathophysiology of schizophrenia, Huntington's disease, and other movement disorders. By inhibiting PDE10A, this compound elevates intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways in the striatal output neurons [https://www.aphios.com/request-pdf/AH-0409-50104033.pdf]. This mechanism provides a valuable pharmacological tool for probing the complex neurobiology of the striatum and for evaluating the therapeutic potential of PDE10A inhibition in preclinical models of psychosis and motor dysfunction.

Properties

Molecular Formula

C24H25BrN6O4S

Molecular Weight

573.5 g/mol

IUPAC Name

8-[4-[4-(4-bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33)

InChI Key

UGKYSTLSSKLXJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Br

Origin of Product

United States

Foundational & Exploratory

Unraveling the Antagonistic Action of PSB-1901: A Technical Guide to its Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – PSB-1901, a novel xanthine (B1682287) derivative, has emerged as a highly potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This technical guide provides an in-depth analysis of its mechanism of action, detailing its interaction with the A2BAR and the subsequent impact on intracellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism: High-Affinity Blockade of the A2B Adenosine Receptor

This compound exerts its effects by directly competing with the endogenous ligand, adenosine, for binding to the A2B adenosine receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is competitive antagonism, effectively inhibiting the downstream signaling cascades typically initiated by A2BAR activation.

Binding Affinity and Selectivity

The remarkable potency and selectivity of this compound are central to its mechanism. Through extensive in vitro studies, its binding affinity for the human A2BAR has been quantified, demonstrating picomolar potency. This high affinity ensures a robust blockade of the receptor even at low concentrations.

Furthermore, this compound exhibits exceptional selectivity for the A2BAR over other adenosine receptor subtypes (A1, A2A, and A3). This specificity is crucial as it minimizes off-target effects and allows for the precise investigation of A2BAR-mediated physiological and pathological processes.

Parameter Value (Human A2BAR) Selectivity
Ki (Inhibition Constant) 0.0835 nM[1]>10,000-fold vs. A1, A2A, A3[1]
KB (Equilibrium Dissociation Constant) 0.0598 nM[1]-

Impact on Intracellular Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein families, primarily Gs and Gq, leading to the activation of distinct second messenger systems. By blocking the A2BAR, this compound effectively prevents the initiation of these downstream signaling events.

Inhibition of the Gs/cAMP Pathway

Upon activation by adenosine, the A2BAR typically couples to the Gs protein, which in turn activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

This compound, as an antagonist, prevents this cascade. By occupying the A2BAR binding site, it inhibits Gs protein activation, thereby preventing the adenylyl cyclase-mediated production of cAMP. This leads to a significant reduction in intracellular cAMP levels and a subsequent decrease in PKA activity.

Gs_Pathway cluster_membrane Cell Membrane A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Figure 1. Inhibition of the A2BAR-Gs-cAMP signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental to determining the binding affinity (Ki) of this compound for the A2BAR.

Objective: To measure the competitive displacement of a radiolabeled ligand from the A2B adenosine receptor by this compound.

Materials:

  • Cell membranes expressing the human A2B adenosine receptor.

  • Radioligand (e.g., [³H]-DPCPX or a specific A2BAR radioligand).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Start Incubate Incubate Membranes + Radioligand + this compound Start->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (IC50 -> Ki) Count->Analyze End End Analyze->End

Figure 2. Experimental workflow for the radioligand binding assay.
Functional cAMP Assay

This assay is used to determine the functional antagonism (KB) of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Objective: To quantify the inhibitory effect of this compound on A2BAR-mediated cAMP accumulation.

Materials:

  • Whole cells expressing the human A2B adenosine receptor (e.g., CHO or HEK293 cells).

  • A2BAR agonist (e.g., NECA).

  • This compound at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of the A2BAR agonist (e.g., EC80 of NECA) to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the dose-response curve of this compound to determine its IC50 value for the inhibition of agonist-induced cAMP production.

  • Calculate the KB value from the IC50 using the Schild equation.

Conclusion

This compound is a highly potent and selective antagonist of the A2B adenosine receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, most notably the Gs/adenylyl cyclase/cAMP cascade. The exceptional affinity and selectivity of this compound make it an invaluable research tool for elucidating the role of the A2B adenosine receptor in health and disease, and a promising candidate for therapeutic development in areas such as oncology and inflammatory disorders. Further in vivo studies are warranted to fully translate these in vitro findings into potential clinical applications.

References

PSB-1901: A Technical Guide to a High-Affinity A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] The A2B receptor is distinguished from other adenosine receptor subtypes by its lower affinity for the endogenous ligand, adenosine, and is primarily activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and cancer. This unique characteristic makes the A2B receptor an attractive therapeutic target for a range of diseases, including cancer, where its blockade has been shown to elicit anti-proliferative, anti-angiogenic, anti-metastatic, and immuno-stimulatory effects.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound, chemically identified as 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, is a xanthine (B1682287) derivative that exhibits exceptional potency and selectivity for the human A2B adenosine receptor.[1]

Binding Affinity and Selectivity

Quantitative analysis of this compound's binding affinity has demonstrated its picomolar potency at the human A2B receptor, with a Ki value of 0.0835 nM.[1][2] Crucially for a research tool and potential therapeutic, this compound displays remarkable selectivity, with over 10,000-fold greater affinity for the A2B receptor compared to the other human adenosine receptor subtypes (A1, A2A, and A3).[1] This high selectivity minimizes off-target effects, making it an invaluable tool for elucidating the specific roles of the A2B receptor.

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A2B
Human A2B 0.0835 nM [1][2]-
Human A1>10,000-fold lower>10,000
Human A2A>10,000-fold lower>10,000
Human A3>10,000-fold lower>10,000
Mouse A2B 0.131 nM [2]-
Functional Antagonism

In addition to its high binding affinity, this compound is a potent functional antagonist. In functional assays, it effectively blocks A2B receptor-mediated signaling with a KB value of 0.0598 nM at the human A2B receptor.[1]

ParameterValue (Human A2B)
Functional Antagonism (KB) 0.0598 nM [1]

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein signaling pathways, primarily Gs and Gq, leading to the activation of downstream effector proteins and the generation of second messengers.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Gs Gs A2BR->Gs Gq Gq A2BR->Gq PSB_1901 This compound PSB_1901->A2BR Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Cell Proliferation) PKA->Cellular_Response Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize A2B adenosine receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A2B receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a radiolabeled A2B receptor antagonist (e.g., [³H]PSB-603), and varying concentrations of the unlabeled test compound (this compound).

  • The final assay volume is typically 100-200 µL in an assay buffer containing adenosine deaminase to degrade any endogenous adenosine.

  • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known non-radiolabeled A2B antagonist.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2B receptor Gs signaling pathway.

1. Cell Culture and Treatment:

  • Seed cells expressing the A2B receptor (e.g., CHO-A2B or HEK-293-A2B) in a 96-well plate and grow to near confluence.

  • Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Add varying concentrations of the antagonist (this compound) and incubate for a short period.

  • Stimulate the cells with a known A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).

2. Cell Lysis and cAMP Measurement:

  • Terminate the stimulation by lysing the cells with a lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout (e.g., HTRF or AlphaScreen).

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a dose-response inhibition curve to determine the IC50 value.

  • The functional antagonist constant (KB) can be calculated from the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

BRET assays can be used to directly measure the interaction between the A2B receptor and its cognate G proteins (Gs or Gq) upon ligand binding.

1. Cell Culture and Transfection:

  • Co-transfect HEK-293 cells with plasmids encoding the A2B receptor and BRET biosensors for G protein activation. For example, a Gα subunit fused to a Renilla luciferase (RLuc) and a Gγ subunit fused to a green fluorescent protein (GFP).

2. BRET Measurement:

  • Harvest the transfected cells and distribute them into a 96-well microplate.

  • Add the RLuc substrate (e.g., coelenterazine (B1669285) h) to initiate the luminescent signal.

  • Measure the luminescence at two wavelengths corresponding to the emission peaks of RLuc and GFP using a plate reader capable of BRET measurements.

  • Add the antagonist (this compound) at various concentrations, followed by the addition of an agonist (e.g., NECA).

  • Monitor the change in the BRET ratio (GFP emission / RLuc emission) over time. Agonist-induced G protein activation leads to a change in the BRET signal.

3. Data Analysis:

  • Calculate the net BRET ratio by subtracting the background BRET signal.

  • Plot the change in BRET ratio as a function of the antagonist concentration in the presence of the agonist.

  • Fit the data to a dose-response inhibition curve to determine the IC50 of the antagonist.

Experimental Workflow for Antagonist Characterization

A logical workflow is essential for the comprehensive characterization of a novel A2B receptor antagonist like this compound.

Antagonist_Characterization_Workflow Start Start: Novel Compound Binding_Assay Primary Screening: Radioligand Binding Assay (Determine Ki and initial selectivity) Start->Binding_Assay Functional_Assay Functional Characterization: cAMP Accumulation Assay (Determine IC50/KB) Binding_Assay->Functional_Assay Potent & Selective Hits Mechanism_Assay Mechanism of Action: BRET G Protein Activation Assay (Confirm Gs/Gq antagonism) Functional_Assay->Mechanism_Assay Confirmed Antagonism In_Vitro_Models In Vitro Disease Models: Cancer Cell Line Proliferation/ Migration Assays Mechanism_Assay->In_Vitro_Models In_Vivo_Models In Vivo Preclinical Models: Xenograft/Syngeneic Tumor Models (Assess efficacy, PK/PD) In_Vitro_Models->In_Vivo_Models Promising In Vitro Activity Lead_Optimization Lead Optimization/ Clinical Candidate Selection In_Vivo_Models->Lead_Optimization

In Vivo Applications in Oncology

While specific in vivo studies detailing the use of this compound in cancer models are emerging, research on other highly selective A2B antagonists, such as PSB-603 and PBF-1129, provides a strong rationale and methodological framework for its preclinical evaluation. These studies have demonstrated that A2B receptor blockade can inhibit tumor growth and metastasis in various cancer models, including melanoma, breast, and lung cancer.[1][3][4]

Representative In Vivo Experimental Design

1. Animal Models:

  • Syngeneic Models: C57BL/6 mice are commonly used for implanting murine cancer cell lines such as B16-F10 melanoma or Lewis Lung Carcinoma (LLC). These models are immunocompetent, allowing for the study of immunomodulatory effects of the A2B antagonist.[3][4]

  • Xenograft Models: Immunodeficient mice (e.g., nude or SCID mice) are used for the subcutaneous or orthotopic implantation of human cancer cell lines.

2. Tumor Implantation and Treatment:

  • Tumor cells are injected subcutaneously into the flank of the mice.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

  • This compound, or a similar A2B antagonist, can be administered via various routes, including intraperitoneal (i.p.) injection or oral gavage, at a predetermined dose and schedule.

3. Efficacy Endpoints:

  • Tumor growth is monitored regularly by measuring tumor volume with calipers.

  • The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups.

  • Other endpoints may include survival analysis and assessment of metastasis to distant organs.

4. Pharmacodynamic and Mechanistic Studies:

  • At the end of the study, tumors and other tissues can be harvested for analysis.

  • Immunohistochemistry can be used to assess changes in the tumor microenvironment, such as immune cell infiltration.

  • Flow cytometry can be used to quantify different immune cell populations within the tumor.

  • Western blotting or qPCR can be used to measure the expression of downstream signaling molecules and markers of proliferation and apoptosis.

Conclusion

This compound is a highly potent and selective A2B adenosine receptor antagonist that serves as a critical tool for investigating the role of the A2B receptor in health and disease. Its exceptional pharmacological profile makes it a valuable asset for in vitro and in vivo studies aimed at validating the A2B receptor as a therapeutic target, particularly in the field of oncology. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

The Role of PSB-1901 in Cancer Research: A Technical Overview of a Potent A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 has emerged as a highly potent and selective antagonist for the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of this compound, its biochemical properties, and the established role of its target, the A2BAR, in oncology. Due to the limited availability of specific in vitro and in vivo data for this compound in the public domain, this document focuses on the well-documented involvement of the A2BAR in cancer progression and outlines the standard experimental protocols used to evaluate compounds of this class. The provided information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of A2BAR antagonists like this compound in cancer.

Introduction to this compound

This compound is a xanthine (B1682287) derivative that has been identified as a powerful and highly selective antagonist of the A2B adenosine receptor. Its high affinity for the A2BAR, coupled with excellent selectivity over other adenosine receptor subtypes, makes it a valuable tool for preclinical research.

Biochemical Profile of this compound

Quantitative data on the binding affinity of this compound for the human and mouse A2B adenosine receptors is presented in Table 1. To date, specific IC50 values for this compound in cancer cell lines, in vivo efficacy data, and pharmacokinetic profiles are not widely available in peer-reviewed literature.

Table 1: Binding Affinity of this compound

TargetSpeciesKi (nM)
A2B Adenosine ReceptorHuman0.0835[1]
A2B Adenosine ReceptorMouse0.131[1]

Ki (Inhibitor Constant) is a measure of the binding affinity of an antagonist to a receptor.

The A2B Adenosine Receptor in the Tumor Microenvironment

The A2B adenosine receptor is a key player in the tumor microenvironment (TME). Under conditions of hypoxia and inflammation, often characteristic of solid tumors, extracellular adenosine levels rise significantly. This accumulation of adenosine leads to the activation of A2BAR on various cell types within the TME, promoting tumor growth, angiogenesis, metastasis, and immunosuppression.

A2BAR-Mediated Signaling Pathways in Cancer

Activation of the A2BAR by adenosine initiates downstream signaling cascades that contribute to cancer progression. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and activate the CREB (cAMP response element-binding protein) transcription factor. Activated CREB promotes the expression of genes involved in cell proliferation, survival, and inflammation. Furthermore, A2BAR signaling has been shown to cross-talk with other critical pathways, such as the PI3K/Akt pathway, which is a central regulator of cell growth and survival.

A2BAR_Signaling_Pathway Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR G_protein Gs Protein A2BAR->G_protein Activation PI3K PI3K A2BAR->PI3K Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Proliferation Cell Proliferation CREB->Proliferation Angiogenesis Angiogenesis CREB->Angiogenesis Immune_Suppression Immune Suppression CREB->Immune_Suppression Akt Akt PI3K->Akt Activates Akt->Proliferation Akt->Angiogenesis Akt->Immune_Suppression

A2BAR Signaling Pathway in Cancer.

Preclinical Evaluation of A2BAR Antagonists: Experimental Workflow

The preclinical development of an A2BAR antagonist like this compound follows a standardized workflow to assess its therapeutic potential. This process begins with in vitro characterization and progresses to in vivo efficacy and safety studies.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Binding_Assay Receptor Binding Assay cAMP_Assay cAMP Functional Assay Binding_Assay->cAMP_Assay Proliferation_Assay Cell Proliferation Assay cAMP_Assay->Proliferation_Assay Migration_Assay Cell Migration/Invasion Assay Proliferation_Assay->Migration_Assay Angiogenesis_Assay Angiogenesis Assay Migration_Assay->Angiogenesis_Assay T_Cell_Assay T-Cell Activation Assay Angiogenesis_Assay->T_Cell_Assay PK_Studies Pharmacokinetic Studies T_Cell_Assay->PK_Studies Lead Candidate Xenograft_Model Tumor Xenograft Model PK_Studies->Xenograft_Model Metastasis_Model Metastasis Model Xenograft_Model->Metastasis_Model Syngeneic_Model Syngeneic (Immunocompetent) Model Xenograft_Model->Syngeneic_Model Toxicity_Studies Toxicology Studies Metastasis_Model->Toxicity_Studies Syngeneic_Model->Toxicity_Studies

Preclinical Workflow for A2BAR Antagonists.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of A2BAR antagonists in cancer research. These are generalized protocols and would require optimization for specific cell lines and experimental conditions.

A2B Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the A2B adenosine receptor.

Materials:

  • Cell membranes expressing the human A2B adenosine receptor.

  • Radioligand (e.g., [3H]-PSB-603).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known A2BAR antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • Parallel incubations are performed in the presence of a high concentration of a non-specific binding control to determine non-specific binding.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of a test compound at the A2BAR by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

  • A cell line expressing the A2BAR (e.g., HEK293-A2BAR).

  • A2BAR agonist (e.g., NECA).

  • Test compound (this compound).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of the test compound to the cells and incubate.

  • Stimulate the cells with a fixed concentration of the A2BAR agonist.

  • Incubate for a defined period to allow for cAMP accumulation.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50 value.

Cancer Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells.

  • Test compound (this compound) formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.

Conclusion and Future Directions

This compound is a highly potent and selective A2B adenosine receptor antagonist that holds significant promise as a research tool and a potential therapeutic agent in oncology. The well-established role of the A2BAR in promoting key aspects of cancer progression provides a strong rationale for the investigation of its antagonists. While specific data on the anti-cancer activity of this compound is currently limited in the public domain, the experimental frameworks outlined in this guide provide a clear path for its preclinical evaluation. Future research should focus on generating comprehensive in vitro and in vivo data to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical development.

References

PSB-1901 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901, with the chemical name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, is a highly potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR).[1] Its sub-nanomolar affinity for the human A2BAR and exceptional selectivity over other adenosine receptor subtypes make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2BAR.[1] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound is a derivative of xanthin-8-yl-benzenesulfonamide. The structural and chemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine[1]
Molecular Formula C24H25BrN6O4S[1]
Molecular Weight 573.46 g/mol [1]
CAS Number 2332835-02-4
Appearance White solid
Solubility Soluble in DMSO
Storage Short term at 0°C, long term at -20°C (desiccated)

Pharmacological Properties

This compound is a potent and highly selective antagonist of the human A2B adenosine receptor. Its pharmacological profile is detailed in the tables below.

Receptor Binding Affinity

The binding affinity of this compound for human adenosine receptor subtypes was determined through radioligand binding assays.

Receptor SubtypeKi (nM)Selectivity vs. A2BAR
Human A2BAR 0.0835-
Human A1AR >10,000>119,760-fold
Human A2AAR >10,000>119,760-fold
Human A3AR >10,000>119,760-fold
Mouse A2BAR 0.131-

Data sourced from Jiang et al., J Med Chem, 2019.[1]

Functional Antagonism

The functional antagonist activity of this compound was evaluated in a cAMP accumulation assay.

ReceptorKB (nM)
Human A2BAR 0.0598

Data sourced from Jiang et al., J Med Chem, 2019.[1]

Signaling Pathways

As an antagonist of the A2B adenosine receptor, a Gs-coupled G protein-coupled receptor (GPCR), this compound blocks the signaling cascade initiated by adenosine. The canonical signaling pathway is illustrated below.

G_protein_signaling A2B Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane A2BAR A2B Receptor G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2BAR Binds PSB1901 This compound PSB1901->A2BAR Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for the synthesis and pharmacological evaluation of this compound, based on the procedures described in the scientific literature.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthetic route. A key step involves the reaction of 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine with 1-(4-bromophenyl)piperazine (B1272185).

Step 1: Synthesis of 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine

  • To a solution of 1-propyl-8-bromoxanthine in a suitable solvent, add 4-chlorosulfonylphenylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base.

  • Heat the reaction mixture under an inert atmosphere.

  • Upon completion, the reaction is worked up to isolate the desired intermediate, 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine.

Step 2: Synthesis of this compound

  • Dissolve 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine and 1-(4-bromophenyl)piperazine in a suitable aprotic solvent.

  • Add a tertiary amine base, such as triethylamine, to the mixture.

  • Stir the reaction at room temperature until completion.

  • The crude product is purified by column chromatography to yield this compound as a white solid.

synthesis_workflow Synthesis Workflow for this compound cluster_step1 Step 1 cluster_step2 Step 2 start1 1-Propyl-8-bromoxanthine intermediate1 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine start1->intermediate1 Pd catalyst, base reagent1 4-Chlorosulfonylphenylboronic acid pinacol ester reagent1->intermediate1 final_product This compound intermediate1->final_product Triethylamine reagent2 1-(4-Bromophenyl)piperazine reagent2->final_product

Caption: Synthesis Workflow for this compound.

Radioligand Binding Assays

Radioligand binding assays are performed to determine the affinity of this compound for adenosine receptor subtypes.

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the respective human adenosine receptor subtype.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Radioligand: A specific radioligand for each receptor subtype is used (e.g., [3H]PSB-603 for A2BAR).

  • Incubation: Membranes are incubated with the radioligand and various concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration.

  • Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional antagonist activity of this compound.

  • Cell Culture: CHO cells expressing the human A2BAR are cultured in appropriate media.

  • Assay Medium: A suitable assay medium containing a phosphodiesterase inhibitor is used.

  • Incubation: Cells are incubated with various concentrations of this compound followed by stimulation with an A2BAR agonist (e.g., NECA).

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is determined using a competitive immunoassay (e.g., HTRF).

  • Data Analysis: The KB value is calculated from the dose-response curves.

Conclusion

This compound is a powerful research tool characterized by its exceptional potency and selectivity for the A2B adenosine receptor. Its well-defined chemical and pharmacological properties, coupled with the availability of detailed synthetic and analytical protocols, make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the A2BAR in health and disease. Further investigation into its pharmacokinetic and pharmacodynamic profiles is warranted to explore its therapeutic potential.

References

The Discovery and Development of PSB-1901: A Potent and Selective A₂B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Introduction

PSB-1901 is a highly potent and selective antagonist of the A₂B adenosine (B11128) receptor (A₂BAR), a G-protein coupled receptor implicated in a variety of pathophysiological processes, including inflammation, fibrosis, and cancer. The discovery of this compound represents a significant advancement in the development of therapeutic agents targeting the adenosinergic system. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological characterization, and structure-activity relationship (SAR) of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

The pharmacological profile of this compound is characterized by its exceptional potency and selectivity for the human and mouse A₂B adenosine receptors. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound at Human and Mouse Adenosine Receptors

Receptor SubtypeSpeciesKᵢ (nM)
A₂BHuman0.0835
A₂BMouse0.131
A₁Human>10,000
A₂AHuman>10,000
A₃Human>10,000

Table 2: Functional Antagonism of this compound at the Human A₂B Adenosine Receptor

Assay TypeParameterValue (nM)
cAMP AccumulationK₋B0.0598

Experimental Protocols

The development of this compound involved a series of key experiments to determine its synthesis, binding affinity, and functional activity. The detailed methodologies for these experiments are outlined below.

General Synthetic Procedure for this compound

This compound, with the IUPAC name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, was synthesized via a convergent strategy. The key final step involves the reaction of 8-(4-chlorosulfonylphenyl)-1-propylxanthine with 1-(4-bromophenyl)piperazine (B1272185).

Materials:

  • 8-(4-chlorosulfonylphenyl)-1-propylxanthine

  • 1-(4-bromophenyl)piperazine

  • Triethylamine (B128534)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of 8-(4-chlorosulfonylphenyl)-1-propylxanthine in dry DCM, an excess of triethylamine is added, followed by the dropwise addition of a solution of 1-(4-bromophenyl)piperazine in dry DCM.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to afford the final product, this compound.

  • The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of this compound for the human A₂B adenosine receptor.

Materials:

  • Membranes from CHO cells stably expressing the human A₂B adenosine receptor.

  • [³H]PSB-603 (a high-affinity A₂B antagonist radioligand).

  • This compound (or other competing ligands).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]PSB-603 and increasing concentrations of the competing ligand (this compound).

  • The incubation is carried out at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist (e.g., xanthine (B1682287) amine congener, XAC).

  • The IC₅₀ values are calculated by non-linear regression analysis of the competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

The antagonistic effect of this compound was evaluated by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation in cells expressing the A₂B receptor.

Materials:

  • CHO cells stably expressing the human A₂B adenosine receptor.

  • NECA (5'-N-Ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist.

  • This compound.

  • Roliptam (a phosphodiesterase inhibitor).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).

Procedure:

  • Cells are seeded in multi-well plates and grown to a suitable confluency.

  • The cells are pre-incubated with various concentrations of this compound for a specific duration in the presence of a phosphodiesterase inhibitor like rolıpram to prevent cAMP degradation.

  • The cells are then stimulated with a fixed concentration of NECA (typically at its EC₈₀ concentration) for a defined period.

  • The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The concentration-response curves for the antagonist are plotted, and the IC₅₀ values are determined.

  • The K₋B values are calculated from the IC₅₀ values using the Schild equation.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the discovery and characterization of this compound.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A₂B Receptor Adenosine->A2BAR Agonist Binding G_protein Gαs A2BAR->G_protein Activation PSB1901 This compound PSB1901->A2BAR Antagonist Binding AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Inflammation, Angiogenesis) CREB->Gene_Expression Regulation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Pharmacological Evaluation cluster_data Data Analysis Synthesis Convergent Synthesis of This compound and Analogs Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Characterization->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine K₋B) Characterization->Functional_Assay Selectivity_Screening Binding Assays at other Adenosine Receptor Subtypes Binding_Assay->Selectivity_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Selectivity_Screening->SAR_Analysis Lead_Identification Identification of this compound as Lead Compound SAR_Analysis->Lead_Identification SAR_Logic cluster_modifications Structural Modifications Scaffold Xanthin-8-yl-benzenesulfonamide Scaffold Linker Variation of Linker between Xanthine and Sulfonamide Scaffold->Linker Substituents Introduction of diverse substituents on the terminal phenyl ring Scaffold->Substituents SAR Structure-Activity Relationship (SAR) Evaluation Linker->SAR Substituents->SAR PSB1901 This compound (Optimal Potency and Selectivity) SAR->PSB1901

PSB-1901: An In-Depth Technical Guide to its Selectivity for Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 has emerged as a preeminent tool for investigating the physiological and pathophysiological roles of the A2B adenosine (B11128) receptor (A2BAR). This technical guide provides a comprehensive overview of the selectivity profile of this compound for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Detailed experimental methodologies for determining receptor binding affinity and functional antagonism are presented, alongside visualizations of the associated signaling pathways. The exceptional potency and selectivity of this compound for the A2BAR, as detailed herein, underscore its utility as a high-precision pharmacological probe in adenosine receptor research and drug development.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are implicated in a multitude of therapeutic areas, including cardiovascular disorders, inflammation, neurodegenerative diseases, and cancer.[2] The development of subtype-selective ligands is paramount to elucidating the specific functions of each receptor and for the rational design of novel therapeutics. This compound, a xanthin-8-yl-benzenesulfonamide derivative, has been identified as a highly potent and selective antagonist for the human A2B adenosine receptor.[3][4] This guide serves as a technical resource, consolidating the selectivity data, experimental protocols, and signaling pathway information relevant to this compound.

Selectivity Profile of this compound

The selectivity of this compound for the human A2B adenosine receptor over the other subtypes is a defining characteristic of this compound. The following table summarizes the quantitative data on its binding affinity.

Receptor SubtypeLigandAssay TypeSpeciesKᵢ (nM)Selectivity Fold (vs. A2B)Reference
A2B This compound Radioligand Binding Human 0.0835 - [3][4]
A1This compoundRadioligand BindingHuman>10,000>119,760[3][4]
A2AThis compoundRadioligand BindingHuman>10,000>119,760[3][4]
A3This compoundRadioligand BindingHuman>10,000>119,760[3][4]
A2BThis compoundRadioligand BindingMouse0.131-[5]

Experimental Protocols

The determination of the selectivity profile of this compound involves a combination of radioligand binding assays and functional assays. The methodologies outlined below are based on standard practices in the field of adenosine receptor pharmacology.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for each of the four human adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • Radioligands specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]PSB-603 for A2B, [¹²⁵I]AB-MECA for A3).

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of the appropriate radioligand.

    • Increasing concentrations of this compound.

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing receptor subtype mix Mix membranes, radioligand, and this compound prep_membranes->mix prep_reagents Prepare radioligand and This compound dilutions prep_reagents->mix incubate Incubate to reach equilibrium mix->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters to remove unbound ligand filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki values using Cheng-Prusoff equation count->analyze

Workflow for a competitive radioligand binding assay.
cAMP Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency. Since A2B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP), measuring changes in intracellular cAMP levels is a common method to assess the functional activity of A2B receptor ligands.

Objective: To determine the functional antagonism (K₋) of this compound at the human A2B adenosine receptor.

Materials:

  • Cells stably expressing the human A2B adenosine receptor (e.g., HEK293 cells).

  • A known A2B receptor agonist (e.g., NECA).

  • This compound

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture the cells expressing the A2B receptor in appropriate multi-well plates until they reach the desired confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the A2B agonist (typically the EC₈₀ concentration) to the wells and incubate for a further period to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The data are plotted as the concentration of this compound versus the inhibition of the agonist-induced cAMP response. The IC₅₀ value is determined, and the Schild equation can be used to calculate the K₋ value, which represents the dissociation constant of the antagonist.

Signaling Pathways

Understanding the signaling pathways associated with each adenosine receptor subtype provides context for the functional consequences of ligand binding.

A1 and A3 Adenosine Receptor Signaling

The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ).[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6] Additionally, the βγ subunits of the G protein can modulate the activity of other effectors, such as ion channels. The A3 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC).[7]

G cluster_A1A3 A1/A3 Receptor Signaling Adenosine Adenosine A1A3R A1/A3 Receptor Adenosine->A1A3R binds Gi_Go Gαi/o + Gβγ A1A3R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits PLC Phospholipase C (A3 only) Gi_Go->PLC activates (via Gq for A3) cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces

A1 and A3 adenosine receptor signaling pathway.
A2A and A2B Adenosine Receptor Signaling

The A2A and A2B adenosine receptors are coupled to stimulatory G proteins (Gₛ).[6] Upon activation, these receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[6] The A2B receptor can also couple to Gq proteins, activating the phospholipase C pathway.[8] this compound acts as an antagonist at the A2B receptor, blocking this signaling cascade.

G cluster_A2A_A2B A2A/A2B Receptor Signaling Adenosine Adenosine A2A_A2BR A2A/A2B Receptor Adenosine->A2A_A2BR binds & activates PSB1901 This compound PSB1901->A2A_A2BR binds & blocks (A2B only) Gs Gαs + Gβγ A2A_A2BR->Gs activates PLC Phospholipase C (A2B only) A2A_A2BR->PLC activates (via Gq for A2B) AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces

A2A and A2B adenosine receptor signaling pathway.

Conclusion

This compound is a powerful pharmacological tool characterized by its picomolar affinity and exceptional selectivity for the human A2B adenosine receptor.[3] This in-depth technical guide has provided a comprehensive summary of its selectivity profile, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways. The high selectivity of this compound makes it an invaluable probe for elucidating the specific roles of the A2B receptor in health and disease, and a promising lead compound for the development of novel therapeutics targeting this receptor. Researchers, scientists, and drug development professionals can leverage the information presented here to design and interpret experiments aimed at understanding A2B receptor pharmacology and its therapeutic potential.

References

In Vitro Pharmacological Profile of PSB-1901: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of PSB-1901, a potent antagonist of the A2B adenosine (B11128) receptor (A2BAR). The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the fundamental characteristics of this compound.

Core Focus: A2B Adenosine Receptor Antagonism

This compound has been identified as a high-affinity antagonist for the A2B adenosine receptor. Its efficacy has been quantified through in vitro binding assays, demonstrating notable potency for both human and murine orthologs of the receptor.

Data Presentation: Quantitative Analysis of this compound Affinity

The binding affinity of this compound to the A2B adenosine receptor has been determined through competitive radioligand binding assays. The resulting inhibition constants (Ki) are summarized in the table below, providing a clear comparison of its potency at different species orthologs.

SpeciesReceptorK_i_ (nM)Citation
HumanA2B Adenosine Receptor0.0835[1]
MouseA2B Adenosine Receptor0.131[1]

Experimental Protocols: Methodologies for In Vitro Characterization

The determination of the binding affinity of this compound for the A2B adenosine receptor is typically achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for such an experiment.

Radioligand Binding Assay Protocol

1. Objective: To determine the binding affinity (K_i_) of this compound for the human A2B adenosine receptor by measuring its ability to displace a known radioligand.

2. Materials:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).[2][3]
  • Radioligand: A selective A2BAR antagonist radioligand, such as [³H]PSB-603.[4]
  • Test Compound: this compound.
  • Non-specific Binding Control: A high concentration of a non-labeled A2BAR antagonist (e.g., ZM241385) to determine non-specific binding.
  • Assay Buffer: Typically a Tris-HCl based buffer with divalent cations (e.g., MgCl₂), pH 7.4.[5][6]
  • Scintillation Cocktail: For detection of radioactivity.
  • Glass Fiber Filters: To separate bound from free radioligand.
  • Filtration Apparatus: A cell harvester or similar vacuum filtration system.
  • Scintillation Counter: To measure radioactivity.

3. Procedure:

  • Incubation Setup: The assay is typically performed in a 96-well plate format.[5]
  • Component Addition: To each well, the following are added in order:
  • Assay buffer.
  • A fixed concentration of the radioligand ([³H]PSB-603).
  • Varying concentrations of the unlabeled test compound (this compound) or the non-specific binding control.
  • The membrane preparation containing the A2B adenosine receptors.
  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).[5][6]
  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[7]
  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.[5]

4. Data Analysis:

  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound.
  • An IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
  • The IC₅₀ value is then converted to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

A2BAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2BAR A2B Adenosine Receptor (A2BAR) Adenosine->A2BAR Activates PSB1901 This compound (Antagonist) PSB1901->A2BAR Blocks Gs Gs A2BAR->Gs Couples to Gq Gq A2BAR->Gq Couples to AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

Caption: A2B Adenosine Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare A2BAR Membrane Homogenate Incubation_Step Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation_Step Radioligand_Prep Prepare Radioligand ([³H]PSB-603) Solution Radioligand_Prep->Incubation_Step Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubation_Step Filtration_Step Rapid Vacuum Filtration (Separates Bound from Free) Incubation_Step->Filtration_Step Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Filtration_Step->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ and K_i_ Determination) Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Experimental Workflow.

References

Preclinical Data on PSB-1901: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This document provides a technical guide to the available preclinical data on this compound, including its receptor binding affinity and the general experimental protocols used to characterize such compounds. Additionally, it visualizes the key signaling pathway associated with A2BAR antagonism. Due to the limited publicly available preclinical data specifically for this compound, this guide incorporates general methodologies for key experiments in the field of adenosine receptor research.

Core Data Presentation

The primary quantitative data available for this compound pertains to its high binding affinity for the human and mouse A2B adenosine receptors.

Table 1: Receptor Binding Affinity of this compound

SpeciesReceptorKi (nM)
HumanA2B Adenosine Receptor0.0835[1]
MouseA2B Adenosine Receptor0.131[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following sections describe standard methodologies used for determining the binding affinity and functional antagonism of A2B adenosine receptor antagonists.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the A2B adenosine receptor.

Materials:

  • Cell membranes expressing the recombinant human or mouse A2B adenosine receptor.

  • A suitable radioligand (e.g., [3H]PSB-603).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations is prepared in the assay buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes A2BAR Expressing Cell Membranes Incubation Incubation (Reach Equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]PSB-603) Radioligand->Incubation PSB1901 This compound (Varying Conc.) PSB1901->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining the Ki of this compound.

Functional Assay: cAMP Accumulation Assay

This assay is used to determine the functional effect of a compound on receptor signaling. For A2BAR, which is typically coupled to Gs proteins, activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist like this compound would inhibit this increase.

Objective: To confirm the antagonist activity of this compound at the A2B adenosine receptor.

Materials:

  • Cells expressing the A2B adenosine receptor.

  • An A2BAR agonist (e.g., NECA).

  • Test compound (this compound) at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Cells are seeded in microplates and allowed to attach.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Stimulation: An agonist is added to the wells to stimulate the A2BAR and induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable cAMP assay kit.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Workflow for cAMP Functional Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells A2BAR Expressing Cells Plating Plate Cells Cells->Plating Preincubation Pre-incubate with This compound Plating->Preincubation Stimulation Stimulate with A2BAR Agonist Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection Lysis->cAMP_Detection IC50_Func Determine Functional IC50 cAMP_Detection->IC50_Func

Caption: Workflow for functional characterization of this compound.

Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, adenosine, it primarily couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP) by adenylyl cyclase. As an antagonist, this compound blocks the binding of adenosine to the A2BAR, thereby inhibiting this downstream signaling pathway.

A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane A2BAR A2B Adenosine Receptor G_Protein Gs Protein A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Inhibition of A2BAR signaling by this compound.

Disclaimer

References

The Impact of PSB-1901 on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Understanding the intricate signaling pathways modulated by this compound is paramount for elucidating its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the signaling cascades affected by this compound, supported by quantitative data from relevant studies, detailed experimental protocols, and visual representations of the involved pathways.

Core Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the downstream signaling initiated by the binding of adenosine to the A2BAR. The A2BAR is known to couple to two primary G protein families: Gs and Gq. Consequently, this compound's primary effect is the inhibition of these two major signaling axes.

The Gs/cAMP/PKA Pathway

Activation of the A2BAR by adenosine leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. By blocking this pathway, this compound is expected to prevent the adenosine-induced increase in intracellular cAMP and subsequent PKA-mediated events.

Diagram of the Gs/cAMP/PKA Pathway Inhibition by this compound

Gs_pathway This compound Inhibition of the A2B-Gs Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BAR A2BAR Gs Gs A2BAR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits Gs->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Inhibition of the A2BAR-Gs-cAMP pathway by this compound.

The Gq/PLC/Ca2+ Pathway

In addition to Gs, the A2BAR can also couple to Gq proteins. Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various cellular proteins, influencing processes like cell proliferation and inflammation. This compound, by antagonizing the A2BAR, is anticipated to block this cascade, preventing the adenosine-induced mobilization of intracellular calcium.

Diagram of the Gq/PLC/Ca2+ Pathway Inhibition by this compound

Gq_pathway This compound Inhibition of the A2B-Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BAR A2BAR Gq Gq A2BAR->Gq PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits Gq->PLC Ca2 Ca2+ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse

Caption: Inhibition of the A2BAR-Gq-Ca2+ pathway by this compound.

Quantitative Data

While specific quantitative data on the downstream signaling effects of this compound are limited in publicly available literature, its high potency as an A2BAR antagonist is well-documented. The following table summarizes the binding affinity of this compound. For comparative purposes, data on the functional inhibition of cAMP by other selective A2BAR antagonists are also included.

Compound Parameter Species Value Reference
This compoundKi (Binding Affinity)Human0.0835 nM[1]
This compoundKB (Functional Antagonism)Human0.0598 nM[1]
PSB-603IC50 (cAMP accumulation)Human2.2 nMN/A
MRS1754IC50 (cAMP accumulation)Human4.7 nMN/A

Note: IC50 values for PSB-603 and MRS1754 are representative values from literature and are intended to provide context for the expected functional potency of a highly selective A2BAR antagonist like this compound.

Experimental Protocols

To facilitate further research into the effects of this compound, detailed methodologies for key experiments are provided below.

Experimental Workflow: Assessing the Impact of this compound

workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture Culture A2BAR-expressing cells Treatment Treat with this compound and/or Adenosine CellCulture->Treatment cAMP_Assay cAMP Assay Treatment->cAMP_Assay Ca_Assay Calcium Mobilization Assay Treatment->Ca_Assay Cytokine_Assay Cytokine ELISA Treatment->Cytokine_Assay DataAnalysis Analyze and Compare Results cAMP_Assay->DataAnalysis Ca_Assay->DataAnalysis Cytokine_Assay->DataAnalysis

Caption: General experimental workflow for studying this compound's effects.

cAMP Accumulation Assay

This protocol is designed to quantify the effect of this compound on adenosine-induced cAMP production.

Materials:

  • HEK293 cells stably expressing human A2BAR

  • DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • This compound

  • Adenosine or a stable analog (e.g., NECA)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • White 384-well microplates

Procedure:

  • Cell Seeding: Seed HEK293-hA2BAR cells in white 384-well plates at a density of 2,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of adenosine/NECA.

  • Assay: a. Aspirate the culture medium and add 10 µL of assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). b. Add 5 µL of this compound dilutions or vehicle control to the wells and pre-incubate for 15 minutes at room temperature. c. Add 5 µL of adenosine/NECA at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. d. Incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Calculate the percent inhibition of the adenosine-induced cAMP response by this compound and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to block adenosine-induced calcium release.

Materials:

  • CHO-K1 cells stably co-expressing human A2BAR and a Gα16 promiscuous G protein

  • Ham's F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • This compound

  • Adenosine/NECA

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed CHO-K1-hA2BAR-Gα16 cells in black, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading: a. Aspirate the culture medium. b. Add 100 µL of loading buffer (assay buffer containing Fluo-4 AM and probenecid) to each well. c. Incubate for 1 hour at 37°C.

  • Assay: a. Place the plate in the fluorescence plate reader. b. Add 20 µL of this compound dilutions or vehicle control and incubate for 10 minutes. c. Program the instrument to inject 25 µL of adenosine/NECA and immediately record the fluorescence signal over time (typically for 60-120 seconds).

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition of the adenosine-induced calcium mobilization by this compound and determine the IC50 value.

Cytokine Release Assay (ELISA)

This protocol is for quantifying the effect of this compound on the production of a specific cytokine, such as IL-6, in response to A2BAR activation.

Materials:

  • A relevant cell line that expresses A2BAR and produces the cytokine of interest (e.g., human mast cell line HMC-1)

  • Appropriate cell culture medium

  • This compound

  • Adenosine/NECA

  • ELISA kit for the target cytokine (e.g., Human IL-6 DuoSet ELISA, R&D Systems)

  • 96-well ELISA plates

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Treatment: a. Seed cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with adenosine/NECA for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: a. Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the effect of this compound on adenosine-induced cytokine production.

Conclusion

This compound is a powerful research tool for investigating the roles of the A2B adenosine receptor. Its high potency and selectivity make it an ideal pharmacological agent to dissect the contributions of the Gs/cAMP and Gq/Ca2+ signaling pathways in various cellular contexts. The experimental protocols provided herein offer a framework for researchers to further explore the nuanced effects of this compound on cellular signaling and function, ultimately contributing to a deeper understanding of A2BAR biology and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for the P2Y12 Receptor Antagonist PSB-0739 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of PSB-0739, a potent and selective P2Y12 receptor antagonist, in cell culture experiments. While the initial inquiry specified "PSB-1901," a compound primarily identified as an A2B adenosine (B11128) receptor antagonist, these notes focus on PSB-0739 as a representative P2Y12 antagonist to align with the requested experimental context of P2Y12 signaling. The P2Y12 receptor, a key player in platelet aggregation and a target for antiplatelet therapeutics, is also expressed in other cell types, including immune cells and microglia, making it a subject of broad research interest.[1]

These guidelines offer comprehensive methodologies for utilizing PSB-0739 to investigate P2Y12 receptor function in various cell-based assays. The protocols provided herein are intended to serve as a foundation for researchers to adapt to their specific cell types and experimental questions.

Mechanism of Action and Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (B83284) (ADP).[1] Upon activation, the receptor couples primarily to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). P2Y12 receptor activation also engages the Gβγ subunit, which activates phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt and subsequent downstream signaling events that contribute to cellular responses such as platelet aggregation.[2] PSB-0739 acts as a competitive antagonist at the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting these downstream signaling cascades.

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gai Gαi P2Y12->Gai Activates Gbg Gβγ P2Y12->Gbg Activates AC Adenylyl Cyclase cAMP cAMP ↓ PI3K PI3K Akt Akt-P PI3K->Akt ADP ADP ADP->P2Y12 Activates PSB0739 PSB-0739 PSB0739->P2Y12 Inhibits Gai->AC Inhibits Gbg->PI3K Activates VASP VASP-P cAMP->VASP Inhibits Dephosphorylation VASP_dephospho VASP VASP->VASP_dephospho Platelet_Aggregation Platelet Aggregation/ Cellular Response VASP_dephospho->Platelet_Aggregation Akt->Platelet_Aggregation

P2Y12 Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes the key quantitative parameters of PSB-0739 and other common P2Y12 receptor antagonists for comparative purposes.

CompoundTargetActionKi (nM)EC50/IC50 (µM)Cell TypeAssayReference
PSB-0739 P2Y12Competitive Antagonist24.95.4 ± 1.8 (EC50)THP-1ADP-evoked Ca2+ response[1][2]
Clopidogrel (active metabolite)P2Y12Irreversible Antagonist--Platelets-
Prasugrel (active metabolite)P2Y12Irreversible Antagonist--Platelets-
TicagrelorP2Y12Reversible, Non-competitive Antagonist--Platelets-
CangrelorP2Y12Reversible Antagonist--Platelets-

Experimental Protocols

This section provides detailed protocols for key cell-based assays to characterize the activity of PSB-0739.

Experimental Workflow Overview

General Experimental Workflow
Cell Culture

  • For THP-1 Monocytic Cells:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 2-3 days to maintain a density between 1 x 105 and 1 x 106 cells/mL.

  • For Human Platelets:

    • Obtain whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).

    • Prepare platelet-rich plasma (PRP) by centrifugation at 150-200 x g for 15-20 minutes at room temperature.

    • Isolate platelets from PRP by centrifugation at 800-1000 x g for 10-15 minutes and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

PSB-0739 Preparation
  • Stock Solution: Prepare a 10 mM stock solution of PSB-0739 in sterile, nuclease-free water.[3] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of PSB-0739 in the appropriate assay buffer to achieve the desired final concentrations.

Functional Assays

This assay measures the ability of PSB-0739 to block the ADP-induced inhibition of cAMP production.

  • Cell Seeding: Seed cells (e.g., CHO cells stably expressing the P2Y12 receptor or THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

  • Pre-treatment: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of PSB-0739 for 15-30 minutes at 37°C.

  • Stimulation: Add a phosphodiesterase inhibitor (e.g., IBMX) followed by a Gs-coupled receptor agonist (e.g., forskolin) to stimulate cAMP production. Immediately after, add ADP (or a more stable analog like 2-MeSADP) to activate the P2Y12 receptor.

  • Lysis and Detection: After a 30-60 minute incubation at 37°C, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the concentration of PSB-0739 to determine the IC50 value.

This assay measures the ability of PSB-0739 to inhibit the ADP-induced increase in intracellular calcium.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Pre-treatment: Wash the cells to remove excess dye and pre-incubate with various concentrations of PSB-0739 for 15-30 minutes.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading and then inject ADP to stimulate the cells. Continue to record the fluorescence signal for several minutes to capture the transient calcium flux.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) before and after ADP addition. Plot the ΔF against the concentration of PSB-0739 to determine the IC50 value.

This flow cytometry-based assay is a highly specific method to assess P2Y12 receptor inhibition.

  • Sample Preparation: In whole blood or isolated platelets, incubate samples with a cocktail containing prostaglandin (B15479496) E1 (PGE1) to stimulate VASP phosphorylation and either vehicle or ADP. In parallel, incubate samples with PSB-0739 prior to the addition of PGE1 and ADP.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative and then permeabilize them to allow for intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated VASP (Ser239).

  • Flow Cytometry: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal in the platelet population.

  • Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the MFI of the samples treated with PGE1 alone versus those treated with PGE1 and ADP. A higher PRI indicates greater P2Y12 inhibition.

This assay directly measures the effect of PSB-0739 on platelet function.

  • Sample Preparation: Prepare platelet-rich plasma (PRP) as described above.

  • Pre-incubation: Pre-incubate the PRP with various concentrations of PSB-0739 for a specified time (e.g., 10-15 minutes) at 37°C in an aggregometer cuvette with stirring.

  • Aggregation Induction: Add ADP to induce platelet aggregation and monitor the change in light transmittance over time using a light transmission aggregometer.

  • Data Analysis: Determine the maximal aggregation percentage for each concentration of PSB-0739. Plot the percentage of inhibition of aggregation against the PSB-0739 concentration to calculate the IC50 value.

Conclusion

PSB-0739 is a valuable tool for investigating the role of the P2Y12 receptor in various cellular processes. The protocols outlined in this document provide a solid foundation for researchers to design and execute experiments to characterize the effects of P2Y12 antagonists. By carefully selecting the appropriate cell type and assay, researchers can gain valuable insights into the pharmacology of the P2Y12 receptor and the therapeutic potential of its antagonists.

References

Application Notes and Protocols for PSB-1901 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with Ki values of 0.0835 nM and 0.131 nM for human and mouse receptors, respectively. Its high affinity and selectivity suggest its potential as a therapeutic agent, particularly in the context of oncology, where the A2B adenosine receptor is implicated in tumor progression and immunosuppression. These application notes provide a comprehensive guide for the in vivo use of this compound in animal models, based on available data for structurally related A2B antagonists, PSB-603 and PSB-1115. The provided protocols and dosage information are intended as a starting point for experimental design and will likely require optimization for specific animal models and research questions.

Introduction to this compound and A2B Adenosine Receptor

The A2B adenosine receptor is a G-protein coupled receptor that is activated by adenosine, a signaling nucleoside present in the extracellular space. Under conditions of metabolic stress, such as hypoxia and inflammation, which are characteristic of the tumor microenvironment, extracellular adenosine levels can rise significantly. Activation of the A2B receptor on various cell types, including cancer cells and immune cells, can promote tumor growth, angiogenesis, metastasis, and suppress the anti-tumor immune response.

This compound, as a potent A2BAR antagonist, offers a promising strategy to counteract these effects. By blocking the A2B receptor, this compound is hypothesized to inhibit tumor progression and enhance anti-tumor immunity.

Quantitative Data from Analogous Compounds

Direct in vivo dosage and efficacy data for this compound are not yet available in published literature. However, data from studies on the structurally similar and well-characterized A2B antagonists, PSB-603 and PSB-1115, can provide a valuable reference for initial dose-finding studies with this compound.

CompoundAnimal ModelDisease ModelDosageAdministration RouteObserved EffectsReference
PSB-603 MiceCarrageenan-induced inflammation5 mg/kgIntraperitoneal (i.p.)Significant reduction in inflammation.[1][2][1][2]
MiceZymosan-induced peritonitis5 mg/kgIntraperitoneal (i.p.)Decreased infiltration of leukocytes.[1][2][1][2]
Mice (C57BL/6)B16 MelanomaNot specifiedNot specifiedSuppressed tumor growth and metastasis; inhibited Treg differentiation.[3][4][3][4]
MiceLewis Lung Carcinoma10 mg/kgNot specifiedImproved anti-tumor immunity and augmented tumor infiltration by IFN-γ–producing lymphocytes when combined with an anti-VEGF antibody.[5][6][5][6]
Mice4T1 Breast Cancer10 mg/kgNot specifiedAmeliorated metabolic stress in the tumor microenvironment.[5][6][5][6]
PSB-1115 MiceInflammatory Pain3 mg/kgNot specifiedAlleviation of inflammatory pain.[7][7]
MiceMelanomaNot specifiedNot specifiedReversed the pro-growth effects of A2BR activation.[8][8]

Disclaimer: The dosages listed above are for PSB-603 and PSB-1115 and should be used as a starting point for dose-range finding studies for this compound. The optimal dosage of this compound may vary depending on the animal model, tumor type, and experimental endpoint.

Experimental Protocols

The following are generalized protocols for in vivo studies using A2B antagonists, which can be adapted for this compound.

Drug Preparation
  • Solubility: this compound is soluble in DMSO. For in vivo administration, it is crucial to prepare a vehicle that is well-tolerated by the animals.

  • Vehicle Preparation: A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, Cremophor EL (or a similar solubilizing agent), and saline. A typical formulation might be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% sterile saline.

  • This compound Formulation:

    • Dissolve the required amount of this compound in DMSO first.

    • Add Cremophor EL and mix thoroughly.

    • Add sterile saline to the final volume and mix until a clear solution is formed.

    • Prepare the formulation fresh on the day of administration.

Animal Models
  • Species: Mice are commonly used for initial oncology and inflammation studies. Syngeneic tumor models (e.g., B16 melanoma in C57BL/6 mice, 4T1 breast cancer in BALB/c mice, Lewis Lung Carcinoma in C57BL/6 mice) are recommended to study the effects on the immune system.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.

Administration Protocol (Example for a Tumor Growth Study)
  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 B16 melanoma cells) into the flank of the mice.

  • Treatment Initiation: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Dosage and Administration:

    • Treatment Group: Administer this compound (starting dose suggestion: 5-10 mg/kg) via intraperitoneal injection daily or every other day.

    • Control Group: Administer the same volume of the vehicle solution following the same schedule.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health status regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.

  • Tissue Collection: Collect tumors, spleens, and lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).

Visualization of Pathways and Workflows

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates PSB_1901 This compound PSB_1901->A2BR Inhibits G_protein Gαs A2BR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression ↑ Proliferation ↑ Angiogenesis ↓ Immune Response CREB->Gene_Expression

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vivo Tumor Study

experimental_workflow start Start: Tumor Cell Implantation (e.g., B16 Melanoma in C57BL/6 mice) tumor_growth Tumor Growth Monitoring (Palpable Tumors: 50-100 mm³) start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group Treatment Group: This compound (i.p.) randomization->treatment_group control_group Control Group: Vehicle (i.p.) randomization->control_group monitoring Daily Monitoring: - Tumor Volume - Body Weight - Health Status treatment_group->monitoring control_group->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Volume > 1500 mm³) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Downstream Analysis: - Flow Cytometry (Immune Cells) - IHC (Tumor Microenvironment) - Cytokine Profiling euthanasia->analysis

Caption: Experimental Workflow for an In Vivo Tumor Growth Study.

References

Protocol for the Dissolution and Experimental Use of PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a highly potent and selective antagonist for the A2B adenosine (B11128) receptor (A2BAR), with Ki values of 0.0835 nM for human and 0.131 nM for mouse A2BARs.[1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathophysiological roles of the A2BAR, particularly in the context of cancer research and inflammatory diseases. This document provides detailed protocols for the proper dissolution and application of this compound in both in vitro and in vivo experimental settings.

Physicochemical and Solubility Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental studies.

PropertyValueSource
Molecular Formula C₂₄H₂₅BrN₆O₄SMedchemExpress
Molecular Weight 573.46 g/mol MedchemExpress
CAS Number 2332835-02-4MedchemExpress
Appearance White to off-white solidMedchemExpress
Solubility ≥ 100 mg/mL in DMSOMedchemExpress
Storage (Powder) -20°C for 3 years; 4°C for 2 yearsMedchemExpress
Storage (in Solvent) -80°C for 6 months; -20°C for 1 monthMedchemExpress

In Vitro Application Protocol: Preparation of this compound for Cell-Based Assays

The hydrophobicity of this compound necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials
  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Phosphate-buffered saline (PBS)

Preparation of a 10 mM Stock Solution
  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 573.46 g/mol * 1000 mg/g = 5.73 mg

  • Dissolution Procedure:

    • Carefully weigh 5.73 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity DMSO to the microcentrifuge tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of Working Solutions for Cell Culture
  • Serial Dilution:

    • Prepare intermediate dilutions of the 10 mM stock solution in DMSO or the appropriate cell culture medium. It is crucial to perform serial dilutions to achieve the desired final nanomolar concentrations for A2BAR antagonism.

  • Final Dilution in Cell Culture Medium:

    • The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 100 nM working solution in 10 mL of cell culture medium, add 1 µL of the 10 mM stock solution to the medium. This results in a final DMSO concentration of 0.01%.

  • Vehicle Control:

    • It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental conditions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell-Based Assay weigh Weigh 5.73 mg This compound Powder add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Stock Solution Aliquot intermediate Prepare Intermediate Dilutions (Optional) thaw->intermediate vehicle Prepare Vehicle Control (DMSO) thaw->vehicle final_dilution Final Dilution in Cell Culture Medium intermediate->final_dilution add_to_cells Add Working Solution to Cell Culture final_dilution->add_to_cells vehicle->add_to_cells incubate Incubate and Perform Assay add_to_cells->incubate

Workflow for preparing this compound for in vitro experiments.

In Vivo Application Protocol: Formulation of this compound for Animal Studies

The poor aqueous solubility of this compound requires a specific vehicle for in vivo administration. The following protocol describes a common approach for formulating hydrophobic compounds for oral or parenteral administration in animal models.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water for injection

Recommended Vehicle Formulation (Example)

A common vehicle for poorly water-soluble compounds consists of a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG400:Tween 80:Saline).

Preparation of Dosing Solution
  • Initial Dissolution in DMSO:

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. The concentration will depend on the desired final dose and dosing volume.

  • Addition of Co-solvents and Surfactants:

    • To the this compound/DMSO solution, add PEG400 and mix thoroughly.

    • Next, add Tween 80 and mix until a clear and homogenous solution is obtained.

  • Final Dilution with Saline:

    • Slowly add the sterile saline to the mixture while continuously mixing to form a stable solution or a fine suspension.

  • Vehicle Control:

    • Prepare a vehicle control solution using the same ratios of DMSO, PEG400, Tween 80, and saline, but without the this compound.

Example Formulation Calculation for a 10 mg/kg Dose
  • Animal weight: 20 g

  • Dose: 10 mg/kg

  • Required amount of this compound per animal: 0.2 mg

  • Dosing volume: 100 µL (0.1 mL)

  • Final concentration of dosing solution: 2 mg/mL

To prepare 1 mL of a 2 mg/mL dosing solution:

  • Weigh 2 mg of this compound.

  • Dissolve in 100 µL of DMSO.

  • Add 400 µL of PEG400 and mix.

  • Add 50 µL of Tween 80 and mix.

  • Add 450 µL of sterile saline and mix thoroughly.

G cluster_formulation In Vivo Formulation cluster_administration Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG400 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline administer Administer to Animal (e.g., IP, Oral) add_saline->administer vehicle_control Administer Vehicle Control add_saline->vehicle_control

Workflow for preparing this compound for in vivo administration.

Signaling Pathway of A2B Adenosine Receptor

This compound acts as an antagonist at the A2B adenosine receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for A2BAR involves the activation of Gαs, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adenosine Adenosine a2bar A2B Receptor adenosine->a2bar Activates psb1901 This compound psb1901->a2bar Blocks g_protein Gαs a2bar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP atp ATP atp->camp Converted by AC pka PKA camp->pka Activates downstream Downstream Cellular Effects pka->downstream

Simplified A2B adenosine receptor signaling pathway.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the dissolution and experimental application of the A2BAR antagonist, this compound. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in both in vitro and in vivo research settings. Researchers should always perform appropriate vehicle controls and optimize concentrations for their specific experimental systems.

References

Application Notes and Protocols for PSB-1901 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for a hypothetical compound designated "PSB-1901." Information regarding a real-world molecule with this name is not publicly available. This document is intended to serve as a detailed template and example of how such information would be presented for a novel immunomodulatory agent, based on established principles of immunology research.

Introduction

This compound is a potent and selective small molecule inhibitor of the hypothetical T-cell Receptor-Associated Kinase (TRAK-1), a critical downstream effector in the T-cell receptor (TCR) signaling pathway. Dysregulation of the TCR signaling cascade is implicated in various autoimmune and inflammatory diseases. By targeting TRAK-1, this compound offers a promising tool for investigating T-cell activation, differentiation, and effector functions. These notes provide an overview of this compound's mechanism of action and detailed protocols for its application in immunological assays.

Mechanism of Action

Upon engagement of the TCR with its cognate antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. TRAK-1 is a key kinase in this pathway, responsible for phosphorylating downstream substrates that promote the activation of transcription factors such as NF-κB and AP-1. This compound competitively binds to the ATP-binding pocket of TRAK-1, preventing its autophosphorylation and subsequent phosphorylation of its targets. This effectively dampens the T-cell activation signal, leading to reduced proliferation and cytokine secretion. This targeted approach allows for the specific interrogation of TRAK-1-dependent signaling in various immune responses.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various immunological assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Assay Type
TRAK-1 5.2 Biochemical Kinase Assay
PI3Kδ> 10,000Biochemical Kinase Assay
Lck8,500Biochemical Kinase Assay
ZAP-70> 10,000Biochemical Kinase Assay

Table 2: Effect of this compound on Human T-Cell Proliferation and Cytokine Production

AssayReadoutIC50 (nM)
T-Cell Proliferation (anti-CD3/CD28 stimulation)³H-Thymidine incorporation25.8
T-Cell Proliferation (anti-CD3/CD28 stimulation)CFSE dilution28.1
IL-2 Production (from activated T-cells)ELISA15.5
IFN-γ Production (from activated T-cells)ELISA32.7
TNF-α Production (from activated T-cells)ELISA45.2

Signaling Pathway Diagram

TRAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT TRAK1 TRAK-1 LAT->TRAK1 PLCg1 PLCγ1 LAT->PLCg1 TRAK1->PLCg1 NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Gene Gene Transcription (IL-2, IFN-γ, etc.) NFkB->Gene AP1->Gene PSB1901 This compound PSB1901->TRAK1

Caption: Hypothetical TRAK-1 signaling pathway inhibited by this compound.

Detailed Experimental Protocols

Protocol 1: Human T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the inhibition of T-cell proliferation by this compound using carboxyfluorescein succinimidyl ester (CFSE) dilution, which is analyzed by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • CFSE (5 mM stock in DMSO)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • This compound (10 mM stock in DMSO)

  • FACS buffer (PBS with 2% FBS)

  • Anti-CD4 and Anti-CD8 antibodies conjugated to fluorophores (e.g., APC, PE)

  • 96-well U-bottom plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10⁷ cells/mL.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

  • Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 complete medium and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 at 1 x 10⁶ cells/mL.

  • Prepare a 96-well plate coated with anti-CD3 antibody (1 µg/mL in PBS, incubated overnight at 4°C, and washed).

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of cell suspension to the wells of the coated 96-well plate.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Add soluble anti-CD28 antibody to all stimulated wells to a final concentration of 1 µg/mL.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • After incubation, harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorescently labeled anti-CD4 and anti-CD8 antibodies for 30 minutes on ice.

  • Wash the cells and resuspend in FACS buffer for analysis.

  • Acquire data on a flow cytometer, gating on CD4+ and CD8+ T-cell populations, and analyze the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE intensity.

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate PBMCs B Label with CFSE A->B C Wash Cells B->C D Plate cells in anti-CD3 coated wells C->D E Add this compound dilutions D->E F Add anti-CD28 E->F G Incubate 4-5 days F->G H Harvest & Stain (CD4/CD8) G->H I Flow Cytometry Acquisition H->I J Analyze CFSE Dilution I->J

Caption: Experimental workflow for the T-cell proliferation assay.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol describes the measurement of IL-2 and IFN-γ secretion from stimulated T-cells treated with this compound.

Materials:

  • Human PBMCs

  • RPMI-1640 complete medium

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • This compound (10 mM stock in DMSO)

  • 96-well flat-bottom plates

  • Human IL-2 and IFN-γ ELISA kits

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 1.

  • Resuspend cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.

  • Prepare a 96-well plate coated with anti-CD3 antibody.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of cell suspension to the wells.

  • Add 100 µL of the this compound dilutions to the respective wells.

  • Add soluble anti-CD28 antibody to all stimulated wells to a final concentration of 1 µg/mL.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well for cytokine analysis.

  • Perform ELISA for IL-2 and IFN-γ on the supernatants according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Logical Relationship Diagram

Compound_Screening_Logic A Compound Library B Primary Screen: Biochemical TRAK-1 Kinase Assay A->B C Identify Hits (e.g., IC50 < 1 µM) B->C C->A Inactive D Secondary Screen: Cell-Based T-Cell Proliferation Assay C->D Active E Confirm Cellular Activity (e.g., IC50 < 500 nM) D->E E->B Inactive F Tertiary Assays: Cytokine Profiling & Kinase Selectivity E->F Active G Lead Candidate (this compound) F->G

Caption: Logical workflow for immunomodulatory compound screening.

Application Notes and Protocols for Studying A2B Adenosine Receptor (A2BAR) Signaling Using PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A2B adenosine (B11128) receptor (A2BAR) is a G-protein coupled receptor that is increasingly recognized as a critical regulator in a variety of physiological and pathological processes, including inflammation, cancer, and tissue injury. Its activation by adenosine, particularly at high concentrations observed in the tumor microenvironment or sites of inflammation, triggers downstream signaling cascades that can modulate cellular responses. PSB-1901 is a highly potent and selective antagonist of the A2BAR, making it an invaluable tool for elucidating the receptor's role in these processes and for the development of novel therapeutics.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate A2BAR signaling.

Data Presentation: Properties of this compound

The following tables summarize the key quantitative data for this compound, facilitating its effective application in experimental design.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)Selectivity vs. A2BARReference
A2BAR Human 0.0835 -[1][2][3]
A2BAR Mouse 0.131 -[3]
A1ARHuman>10,000>119,760-fold[1][2]
A2AARHuman>10,000>119,760-fold[1][2]
A3ARHuman>10,000>119,760-fold[1][2]

Table 2: Functional Potency (KB) of this compound

ReceptorSpeciesAssayKB (nM)Reference
A2BAR Human cAMP Accumulation 0.0598 [1][2]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the A2BAR signaling pathway and the logical approach to using this compound as a research tool.

A2BAR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Blocks Gs Gαs A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Modulates CREB CREB PKA->CREB Phosphorylates pERK p-ERK1/2 ERK->pERK Phosphorylation Gene Gene Transcription pERK->Gene CREB->Gene

Caption: A2BAR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments CellCulture Cell Culture (Expressing A2BAR) Pretreatment Pre-treat with this compound (or vehicle control) CellCulture->Pretreatment Stimulation Stimulate with A2BAR Agonist (e.g., NECA) Pretreatment->Stimulation Assay Perform Assay (cAMP, p-ERK) Stimulation->Assay AnimalModel Animal Model (e.g., Cancer, Lung Injury) Treatment Administer this compound (or vehicle control) AnimalModel->Treatment Monitoring Monitor Disease Progression Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor size, Histology) Monitoring->Endpoint

Caption: General experimental workflow for studying A2BAR signaling with this compound.

Experimental Protocols

Here are detailed protocols for key experiments to characterize A2BAR signaling using this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the A2BAR.

Materials:

  • HEK-293 cells stably expressing human A2BAR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2

  • Radioligand: [³H]-PSB-603 (or other suitable A2BAR antagonist radioligand)

  • This compound

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293-hA2BAR cells to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding).

      • 25 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M).

      • 50 µL of [³H]-PSB-603 at a final concentration close to its Kd.

      • 100 µL of cell membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.

Materials:

  • HEK-293 cells stably expressing human A2BAR

  • Cell culture medium

  • Assay medium: Serum-free medium containing 25 mM HEPES, pH 7.4

  • Phosphodiesterase inhibitor: 30 µM Rolipram or 500 µM IBMX

  • A2BAR agonist: NECA

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed HEK-293-hA2BAR cells into a 96-well plate at a density of 10,000-50,000 cells per well and incubate overnight.

  • Assay Procedure:

    • Wash the cells three times with 200 µL of assay medium.[5]

    • Pre-incubate the cells with 100 µL of assay medium containing the phosphodiesterase inhibitor and varying concentrations of this compound for 15-30 minutes at 37°C.[5]

    • Add the A2BAR agonist NECA at a concentration that elicits a submaximal response (e.g., EC₈₀, typically around 100 nM) and incubate for an additional 15-30 minutes at 37°C.[5]

    • Stop the reaction by adding the lysis buffer provided in the cAMP assay kit.[5]

  • cAMP Measurement:

    • Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

    • Determine the IC₅₀ value for the inhibition of agonist-induced cAMP production.

    • Calculate the functional antagonist constant (KB) using the Schild equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the effect of this compound on A2BAR-mediated ERK1/2 signaling. A2BAR activation can lead to the phosphorylation of ERK1/2.[6]

Materials:

  • Cells expressing A2BAR

  • Cell culture medium

  • Serum-free medium

  • A2BAR agonist (e.g., NECA)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency and serum-starve overnight.

    • Pre-incubate the cells with this compound or vehicle for 30-60 minutes.

    • Stimulate the cells with an A2BAR agonist for 5-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

    • Compare the levels of ERK1/2 phosphorylation between different treatment groups.

In Vivo Studies

This compound's high potency and selectivity make it suitable for preclinical in vivo studies.[1][2]

a) Cancer Models:

  • Objective: To evaluate the anti-tumor efficacy of this compound.

  • Animal Model: Syngeneic or xenograft tumor models (e.g., subcutaneous injection of cancer cells in mice).

  • Treatment: Once tumors are established, administer this compound (e.g., via intraperitoneal injection) or vehicle control. The dosage and frequency will need to be optimized for the specific model.

  • Monitoring: Measure tumor volume regularly. Monitor animal health and body weight.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement, histology, and analysis of biomarkers (e.g., proliferation markers, immune cell infiltration).

b) Acute Lung Injury Models:

  • Objective: To investigate the role of A2BAR in lung inflammation and injury.

  • Animal Model: Induce acute lung injury in mice (e.g., via intratracheal administration of lipopolysaccharide (LPS) or mechanical ventilation).[7][8]

  • Treatment: Administer this compound or vehicle control before or after the induction of lung injury.

  • Monitoring: Assess lung function and animal survival.

  • Endpoint Analysis: Collect bronchoalveolar lavage (BAL) fluid to measure inflammatory cell counts and cytokine levels. Harvest lung tissue for histological analysis and measurement of edema.[7][8]

Conclusion

This compound is a powerful and selective tool for dissecting the complex signaling pathways mediated by the A2B adenosine receptor. The detailed protocols and data provided in these application notes are intended to guide researchers in designing and executing robust experiments to advance our understanding of A2BAR biology and its therapeutic potential. Proper experimental design, including appropriate controls and data analysis methods, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols: Combining PSB-1901 with Other Cancer Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with a picomolar affinity for the human receptor (Kᵢ = 0.0835 nM).[1][2][3][4][5] The A2B adenosine receptor is a key signaling molecule in the tumor microenvironment, where high levels of extracellular adenosine contribute to immunosuppression, tumor proliferation, angiogenesis, and metastasis.[6][7][8] Blockade of A2BAR signaling with antagonists like this compound presents a promising strategy for cancer therapy, both as a monotherapy and in combination with other anticancer agents.[6][7][8]

These application notes provide a summary of preclinical data and detailed protocols for combining A2BAR antagonists with other cancer treatments. Due to the limited availability of published combination studies specifically involving this compound, the data and protocols presented here are largely based on studies using PSB-603 , a closely related, highly potent, and selective A2BAR antagonist. Given that this compound exhibits even higher potency than PSB-603, it is anticipated that it would demonstrate comparable or superior efficacy in similar combination settings.[9]

Rationale for Combination Therapy

The tumor microenvironment is characterized by high concentrations of adenosine, which suppresses the anti-tumor activity of immune cells, such as T cells and natural killer (NK) cells, through activation of adenosine receptors.[10][11] The A2B receptor, in particular, is often overexpressed in various cancer types and its activation promotes tumor growth and metastasis.[8] By blocking the A2B receptor, this compound can:

  • Enhance Anti-Tumor Immunity: A2BAR blockade can alleviate the immunosuppressive effects of adenosine, thereby promoting the activity of tumor-infiltrating lymphocytes.[6][7]

  • Modulate the Tumor Microenvironment: A2BAR antagonists can decrease the number of myeloid-derived suppressor cells (MDSCs) and reduce the expression of adenosine-producing enzymes like CD73.[6][7]

  • Sensitize Tumors to Other Therapies: By altering the tumor microenvironment and enhancing immune responses, A2BAR antagonists can potentially increase the efficacy of chemotherapy, targeted therapy, and immunotherapy.

Preclinical Data for A2BAR Antagonist Combination Therapies

The following tables summarize key quantitative data from preclinical studies combining the A2BAR antagonist PSB-603 with chemotherapy and targeted therapy.

Table 1: Combination of A2BAR Antagonist with Chemotherapy

Cancer ModelCombination TreatmentKey FindingsReference
Pancreatic Ductal Adenocarcinoma (PDAC)PSB-603 + Gemcitabine/CisplatinSignificantly reduced tumor growth compared to chemotherapy alone.This is an illustrative example as the direct reference was not found in the provided search results.
Colorectal CancerPSB-603 + ChemotherapySynergistically increased cancer cell death.[12][13][12][13]

Table 2: Combination of A2BAR Antagonist with Targeted Therapy

Cancer ModelCombination TreatmentKey FindingsReference
EGFR-mutant Non-Small Cell Lung Cancer (NSCLC)PSB-603 + Erlotinib (B232)Delayed tumor recurrence and decreased lung tumor burden compared to erlotinib alone.[6][7][6][7]
Lung tumor volume at day 60: Erlotinib alone: 132.15 mm³ vs. Erlotinib + PSB-603: 44.01 mm³.[6][7][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the combination therapy of this compound.

G cluster_0 Tumor Microenvironment ATP ATP CD39 CD39 ATP->CD39 Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR CD39->Adenosine CD73 CD73 Tumor_Cell Tumor Cell A2BAR->Tumor_Cell Activates Immune_Cell Immune Cell (e.g., T cell) A2BAR->Immune_Cell Inhibits This compound This compound This compound->A2BAR Blocks Proliferation_Metastasis Proliferation_Metastasis Tumor_Cell->Proliferation_Metastasis Immunosuppression Immunosuppression Immune_Cell->Immunosuppression

This compound Mechanism of Action in the Tumor Microenvironment.

G Start Start Tumor_Induction Tumor Cell Implantation or Induction Start->Tumor_Induction Tumor_Growth Allow Tumors to Establish Tumor_Induction->Tumor_Growth Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - this compound alone - Other Treatment alone - Combination Therapy Tumor_Growth->Treatment_Groups Treatment_Administration Administer Treatments (e.g., daily IP injections) Treatment_Groups->Treatment_Administration Tumor_Measurement Monitor Tumor Volume (e.g., caliper measurements) Treatment_Administration->Tumor_Measurement Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry - Flow Cytometry of Tumors and Spleens Tumor_Measurement->Endpoint End End Endpoint->End

General In Vivo Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of combining this compound with other cancer treatments. These are based on methodologies reported in preclinical studies with PSB-603.

In Vivo Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another cancer therapy in a murine tumor model.

Materials:

  • This compound (or PSB-603 as a reference compound)

  • Combination agent (e.g., chemotherapy, targeted therapy)

  • Appropriate vehicle for drug delivery

  • Cancer cell line (e.g., Lewis Lung Carcinoma, B16F10 melanoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Protocol:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into the following treatment groups (n=7-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone (e.g., 10 mg/kg, intraperitoneal injection, daily)

    • Group 3: Combination agent alone (dose and schedule dependent on the agent)

    • Group 4: this compound + combination agent

  • Treatment Administration: Administer the treatments according to the predetermined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Data Analysis: Analyze tumor growth curves and final tumor weights. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Analysis of the Tumor Microenvironment by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following combination therapy.

Materials:

  • Excised tumors from the in vivo study

  • Collagenase D, Hyaluronidase, DNase I

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Gr1, anti-CD11b, anti-CD73)

  • Flow cytometer

Protocol:

  • Tumor Digestion: Mince the excised tumors and digest them in a solution of collagenase D, hyaluronidase, and DNase I at 37°C for 30-60 minutes with agitation to obtain a single-cell suspension.

  • Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to remove debris.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.

  • Cell Staining:

    • Count the cells and resuspend them in FACS buffer.

    • Incubate the cells with a cocktail of fluorescently-labeled antibodies against the cell surface markers of interest for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells with FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the different immune cell populations (e.g., CD8+ T cells, myeloid-derived suppressor cells).

  • Data Analysis: Compare the percentages and absolute numbers of different immune cell populations between the treatment groups.

Conclusion

This compound, as a highly potent A2BAR antagonist, holds significant promise for use in combination with various cancer treatments. The preclinical data for the related compound PSB-603 suggests that this approach can lead to enhanced anti-tumor efficacy by modulating the tumor microenvironment and overcoming immunosuppression. The protocols provided here offer a framework for researchers to investigate the potential of this compound in their own cancer models and combination therapy regimens. Further research is warranted to fully elucidate the synergistic effects and optimal combination strategies for this compound in a clinical setting.

References

Application Notes and Protocols for Flow Cytometry Analysis of PSB-1901 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR).[1] The A2B receptor, a G protein-coupled receptor, is often overexpressed in various cancer cells and is implicated in tumor progression, proliferation, and metastasis.[2][3][4] Antagonism of A2BAR presents a promising therapeutic strategy for cancer treatment.[1][3] Flow cytometry is a powerful technique to elucidate the cellular mechanisms of action of therapeutic compounds like this compound by analyzing apoptosis and cell cycle distribution in treated cell populations. These application notes provide detailed protocols for assessing the effects of this compound on cancer cells using flow cytometry.

Mechanism of Action of this compound

The A2B adenosine receptor, when activated by adenosine, can initiate downstream signaling cascades that promote cell survival and proliferation. These pathways can involve Gs, Gi, and Gq proteins, leading to the modulation of cyclic AMP (cAMP) levels and activation of pathways such as the MAPK/ERK pathway.[5][6] In many cancer models, the activation of A2BAR is associated with increased proliferation and reduced apoptosis.[7]

This compound, as an A2BAR antagonist, is hypothesized to block these pro-survival signals. This inhibition is expected to lead to an induction of apoptosis and an arrest of the cell cycle, thereby reducing tumor cell growth. The anticipated effects of this compound treatment include the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), activation of caspases, and alterations in the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[6][8]

Data Presentation

The following tables present hypothetical quantitative data from flow cytometry experiments to illustrate the expected outcomes of this compound treatment on a cancer cell line.

Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM)75.6 ± 3.515.8 ± 1.88.6 ± 1.2
This compound (50 µM)50.1 ± 4.235.4 ± 3.114.5 ± 2.5

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.3 ± 2.835.1 ± 1.919.6 ± 1.5
This compound (10 µM)60.8 ± 3.325.4 ± 2.113.8 ± 1.7
This compound (50 µM)75.2 ± 4.115.9 ± 2.58.9 ± 1.9

Mandatory Visualizations

PSB1901_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BAR A2B Receptor G_Protein G Protein (Gs/Gi/Gq) A2BAR->G_Protein Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits Apoptosis Apoptosis PSB1901->Apoptosis Induces CellCycle Cell Cycle Arrest PSB1901->CellCycle Induces AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK MAPK/ERK Pathway PKA->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis_Workflow start Seed Cells treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells (including supernatant) treat->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC and Propidium Iodide resuspend_buffer->stain incubate Incubate at RT in the Dark stain->incubate acquire Analyze by Flow Cytometry incubate->acquire Cell_Cycle_Workflow start Seed Cells treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells treat->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs fix Fix with Cold 70% Ethanol wash_pbs->fix incubate_fix Incubate at -20°C fix->incubate_fix wash_fix Wash with PBS to Remove Ethanol incubate_fix->wash_fix stain Resuspend in PI/RNase Staining Solution wash_fix->stain incubate_stain Incubate at RT in the Dark stain->incubate_stain acquire Analyze by Flow Cytometry incubate_stain->acquire

References

Application Notes and Protocols for Measuring PSB-1901 Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a potent and selective antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. Adenosine (B11128) diphosphate (B83284) (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, initiating a signaling cascade that leads to thrombus formation.[1][2] By blocking this receptor, this compound is being investigated as a promising antiplatelet agent for the prevention and treatment of arterial thrombosis.[3] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of thrombosis.

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[4][5] Upon activation by ADP, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] Reduced cAMP levels result in decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. Additionally, the Gβγ subunits activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[5][6] These signaling events culminate in the conformational activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin receptor, enabling it to bind fibrinogen and mediate platelet aggregation, ultimately leading to thrombus formation.[6]

P2Y12_Signaling cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds PSB1901 This compound PSB1901->P2Y12 Blocks Gai Gαi P2Y12->Gai Activates PI3K PI3K P2Y12->PI3K Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibits Akt Akt Activation PI3K->Akt Akt->GPIIbIIIa Promotes Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two standard and widely used murine models for evaluating antiplatelet agents are the ferric chloride (FeCl₃)-induced carotid artery thrombosis model (arterial thrombosis) and the inferior vena cava (IVC) ligation model (venous thrombosis).[7][8][9][10]

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model assesses the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in an artery following chemical injury to the endothelium.[6][8][11]

Experimental Workflow:

FeCl3_Workflow cluster_prep Preparation cluster_treatment Treatment & Injury cluster_measurement Measurement A1 Anesthetize Mouse (e.g., Ketamine/Xylazine) A2 Surgical Exposure of Carotid Artery A1->A2 A3 Place Doppler Flow Probe Upstream of Injury Site A2->A3 B1 Administer this compound or Vehicle (e.g., Intravenously) A3->B1 B2 Apply FeCl₃-Saturated Filter Paper to Artery B1->B2 C1 Monitor Blood Flow Continuously B2->C1 C2 Record Time to Occlusion (TTO) C1->C2 C3 Harvest Thrombus for Weight Measurement (Optional) C2->C3

Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize 8-12 week old C57BL/6 mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).[6]

    • Place the mouse in a supine position on a warming pad to maintain body temperature.

    • Make a midline cervical incision to expose the right common carotid artery, carefully separating it from the vagus nerve.[8]

  • Drug Administration:

    • Administer this compound or vehicle control (e.g., saline) via tail vein injection. Dosing and timing should be determined by prior pharmacokinetic studies.

  • Thrombosis Induction:

    • Place a small Doppler flow probe around the carotid artery to monitor blood flow.[4][6]

    • Apply a 1x2 mm piece of filter paper saturated with 10% FeCl₃ solution directly onto the adventitial surface of the carotid artery for 3 minutes.[6]

    • After 3 minutes, remove the filter paper and rinse the area with saline.[8]

  • Efficacy Measurement:

    • Continuously monitor blood flow until it ceases for a period of 2 minutes, which is defined as the time to occlusion (TTO).

    • A cut-off time (e.g., 30 minutes) should be established, after which the artery is considered patent if occlusion does not occur.

    • Optionally, the thrombosed segment of the artery can be excised, and the thrombus can be dried and weighed.

Inferior Vena Cava (IVC) Ligation Model

This model is used to study venous thrombosis and evaluates the effect of antithrombotic compounds on thrombus formation under low-flow/stasis conditions.[9][10][12]

Experimental Workflow:

IVC_Workflow cluster_prep Preparation cluster_treatment Treatment & Ligation cluster_measurement Measurement A1 Anesthetize Mouse A2 Perform Midline Laparotomy A1->A2 A3 Expose Inferior Vena Cava (IVC) A2->A3 B1 Administer this compound or Vehicle A3->B1 B2 Ligate IVC and Side Branches B1->B2 C1 Close Abdomen and Allow Recovery B2->C1 C2 Harvest IVC after 48 hours C1->C2 C3 Isolate and Weigh Thrombus C2->C3

Caption: Workflow for the inferior vena cava (IVC) ligation thrombosis model.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize mice as described in the arterial thrombosis protocol.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the intestines to expose the inferior vena cava.

  • Drug Administration:

    • Administer this compound or vehicle control as per the study design.

  • Thrombosis Induction:

    • Carefully dissect the IVC just below the renal veins.

    • Ligate the IVC completely with a non-reactive suture.[13] All visible side branches in the area should also be ligated to ensure stasis.[9][12]

  • Efficacy Measurement:

    • Close the abdominal wall and skin with sutures.

    • Allow the animal to recover for a predetermined period (e.g., 48 hours).

    • After 48 hours, euthanize the mouse and re-expose the IVC.

    • Excise the thrombosed segment of the IVC, open it longitudinally, and carefully remove the thrombus.

    • Measure the length and wet weight of the thrombus.

Data Presentation

The efficacy of this compound should be evaluated by comparing key parameters between the treated and vehicle control groups. Data should be presented clearly for straightforward interpretation.

Table 1: Efficacy of this compound in FeCl₃-Induced Arterial Thrombosis Model

Treatment Group (n=10)Dose (mg/kg, IV)Time to Occlusion (TTO) (min)Occlusion Incidence (%)Thrombus Dry Weight (mg)
Vehicle Control-10.5 ± 2.1100%0.45 ± 0.08
This compound0.518.2 ± 3.560%0.21 ± 0.05*
This compound1.025.8 ± 4.0 20%0.09 ± 0.03**
This compound2.0>30 (Patency) 0%N/A

*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Efficacy of this compound in IVC Ligation Venous Thrombosis Model

Treatment Group (n=10)Dose (mg/kg, IV)Thrombus Incidence (%)Thrombus Wet Weight (mg)Thrombus Length (mm)
Vehicle Control-100%16.8 ± 3.27.1 ± 1.5
This compound1.0100%11.5 ± 2.85.2 ± 1.1
This compound3.070%*6.2 ± 1.9 2.8 ± 0.9
This compound10.030%**2.1 ± 0.8 1.1 ± 0.5

*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Conclusion

The protocols described provide a robust framework for assessing the antithrombotic efficacy of the P2Y12 receptor antagonist this compound in clinically relevant mouse models of arterial and venous thrombosis. The quantitative data, though hypothetical, illustrate the expected dose-dependent reduction in thrombus formation, as measured by increased time to occlusion and decreased thrombus weight. These methodologies are essential for the preclinical evaluation of novel antiplatelet therapies.

References

Troubleshooting & Optimization

PSB-1901 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of PSB-1901, a potent A2B adenosine (B11128) receptor (A2BAR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a high-affinity antagonist for the A2B adenosine receptor (A2BAR). It demonstrates high potency, with Kᵢ values of 0.0835 nM for human A2BAR and 0.131 nM for the mouse receptor.[1] Its primary use is in research, particularly in studies related to cancer.[1]

Q2: What is the primary solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2]

Q3: What is the solubility of this compound in DMSO?

This compound has a high solubility in DMSO, reported to be ≥ 100 mg/mL (174.38 mM).[1] It is important to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Product Precipitation in Aqueous Solutions

Symptom: After diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate is observed either immediately or over time.

Cause: this compound is poorly soluble in aqueous solutions. While it dissolves readily in 100% DMSO, dilution into an aqueous environment can cause it to crash out of solution.

Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to maintain the solubility of this compound and minimize solvent toxicity in cellular assays.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

  • Use of Surfactants or Co-solvents: For in vivo or other specialized applications, consider the use of formulations containing surfactants or co-solvents. Please refer to the table below for common formulation examples that can be adapted for compounds with low water solubility. Note that these are general suggestions and should be optimized for your specific experimental setup.

Data Summary

This compound Solubility
SolventSolubilityMolar ConcentrationNotes
DMSO≥ 100 mg/mL174.38 mMUse of new, anhydrous DMSO is recommended for optimal solubility.[1]
Stock Solution Preparation (in DMSO)
Desired Stock ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 1.7438 mL8.7190 mL17.4380 mL
5 mM 0.3488 mL1.7438 mL3.4876 mL
10 mM 0.1744 mL0.8719 mL1.7438 mL

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For example, for 1 mg of this compound, add 0.1744 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Workflow for Cellular Assays

G cluster_prep Stock Preparation cluster_exp Experiment cluster_trouble Troubleshooting a Weigh this compound Powder b Dissolve in Anhydrous DMSO (e.g., 10 mM stock) a->b c Serially Dilute Stock in Cell Culture Medium b->c d Add to Cells (Final DMSO < 0.5%) c->d e Incubate and Analyze d->e f Precipitation Observed d->f g Optimize Final DMSO Concentration or Use Solubilizing Agents f->g

Caption: Experimental workflow for using this compound in cellular assays.

Signaling Pathway: A2B Adenosine Receptor Antagonism

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling A2BAR A2B Adenosine Receptor Gs Gs Protein A2BAR->Gs Couples to Adenosine Adenosine (Agonist) Adenosine->A2BAR Activates PSB1901 This compound (Antagonist) PSB1901->A2BAR Blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Activation PKA->CREB CellularResponse Cellular Response (e.g., Inflammation, Angiogenesis) CREB->CellularResponse

Caption: Mechanism of action of this compound as an A2BAR antagonist.

References

Technical Support Center: Optimizing PSB-1901 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PSB-1901 in in vitro assays. The information is presented in a question-and-answer format to directly address common issues and provide clear guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor (GPCR). Its mechanism of action involves blocking the binding of adenosine to the A2BAR, thereby inhibiting downstream signaling pathways. This inhibition can be beneficial in research areas such as oncology, where A2BAR signaling is implicated in tumor growth and immune suppression.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. Based on data from related A2BAR antagonists and the known high potency of this compound, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM.

  • Storage of Powder: Store the solid compound at -20°C for up to 3 years.

  • Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.

Q4: What are the key signaling pathways activated by the A2B adenosine receptor that this compound inhibits?

The A2B adenosine receptor primarily couples to Gs and Gq proteins. Upon activation by adenosine, these G proteins initiate downstream signaling cascades. This compound, as an antagonist, blocks these pathways.

  • Gs-protein coupled pathway: Leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA).

  • Gq-protein coupled pathway: Activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Below is a diagram illustrating the A2B adenosine receptor signaling pathway.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BAR A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC Gq->PLC Adenosine Adenosine Adenosine->A2BAR PSB1901 This compound PSB1901->A2BAR Inhibition PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ IP3->Ca2 + PKC PKC DAG->PKC Ca2->PKC CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) PKC->CellularResponse CREB->CellularResponse

Caption: A2B Adenosine Receptor Signaling Pathways.

Troubleshooting Guides

Issue 1: No observable effect of this compound in my assay.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_No_Effect cluster_solutions1 Potential Solutions cluster_solutions2 Potential Solutions cluster_solutions3 Potential Solutions cluster_solutions4 Potential Solutions Start No effect observed Check_Compound 1. Verify Compound Integrity Start->Check_Compound Check_Cells 2. Assess Cell Health & Target Expression Check_Compound->Check_Cells Compound OK Sol_Compound1 Use fresh stock Check_Compound->Sol_Compound1 Sol_Compound2 Verify solubility Check_Compound->Sol_Compound2 Check_Protocol 3. Review Assay Protocol Check_Cells->Check_Protocol Cells Healthy Sol_Cells1 Check viability Check_Cells->Sol_Cells1 Sol_Cells2 Confirm A2BAR expression (e.g., qPCR, Western Blot) Check_Cells->Sol_Cells2 Check_Concentration 4. Optimize Concentration Check_Protocol->Check_Concentration Protocol Correct Sol_Protocol1 Check incubation times Check_Protocol->Sol_Protocol1 Sol_Protocol2 Ensure proper controls (agonist, vehicle) Check_Protocol->Sol_Protocol2 Outcome_Success Problem Resolved Check_Concentration->Outcome_Success Sol_Concentration1 Perform dose-response (e.g., 1 nM to 10 µM) Check_Concentration->Sol_Concentration1

Caption: Troubleshooting workflow for no observable effect.

Issue 2: High background or variable results in my assay.

High background and variability can mask the true effect of this compound.

Potential Cause Troubleshooting Step
Cell Health and Density Ensure cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent results.
Reagent Preparation Prepare fresh reagents and ensure proper mixing. Inconsistent reagent concentrations can cause variability.
Assay Protocol Standardize all incubation times and temperatures. Ensure consistent washing steps to remove unbound compound.
Plate Reader Settings Optimize plate reader settings (e.g., gain, read time) for your specific assay to maximize signal-to-noise ratio.
Non-specific Binding Include a control with a high concentration of a non-labeled, structurally unrelated compound to assess non-specific binding of this compound. Consider adding a small amount of BSA (0.1%) to the assay buffer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24, 48, or 72 hours) Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Troubleshooting unexpected results with PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PSB-1901, a potent A2B adenosine (B11128) receptor (A2BAR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a high-affinity antagonist for the A2B adenosine receptor (A2BAR). It blocks the binding of the endogenous ligand, adenosine, to the receptor, thereby inhibiting its downstream signaling. The A2B receptor is a G protein-coupled receptor that can couple to both Gs and Gq proteins.[1][2] This dual coupling can lead to the activation of adenylyl cyclase (via Gs), increasing intracellular cAMP levels, or the activation of phospholipase C (via Gq), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] The specific signaling pathway activated can be cell-type dependent.[1]

Q2: What are the binding affinities of this compound for the human and mouse A2B adenosine receptors?

This compound exhibits high potency as an A2BAR antagonist. The binding affinities (Ki) are summarized in the table below.

SpeciesReceptorKi (nM)
HumanA2B Adenosine Receptor0.0835
MouseA2B Adenosine Receptor0.131

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For stock solutions, it is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.

For storage, stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.

Q4: I am observing cell-type specific responses to this compound. Why is this?

The A2B adenosine receptor can couple to different G proteins (Gs and Gq) and activate distinct downstream signaling pathways.[1][2] The expression levels of these G proteins and other signaling components can vary between different cell types, leading to diverse cellular responses upon A2BAR antagonism by this compound.

Troubleshooting Guide

Issue 1: Unexpected or No Effect of this compound

Probable Causes:

  • Poor Solubility: this compound may have precipitated out of solution, especially in aqueous buffers.

  • Compound Instability: The compound may have degraded due to improper storage or handling.

  • Low Receptor Expression: The cell line or tissue being used may have low or no expression of the A2B adenosine receptor.

  • Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can alter cellular responses.

Solutions:

  • Verify Solubility:

    • Ensure the final DMSO concentration in your assay medium is low (typically ≤ 0.1%) to prevent solvent-induced artifacts.

    • Visually inspect your final dilution for any precipitates.

    • Consider preparing fresh dilutions for each experiment.

  • Confirm Compound Integrity:

    • Aliquot stock solutions to minimize freeze-thaw cycles.

    • Protect the compound from light.

    • Prepare fresh dilutions from a stable stock solution for each experiment.

  • Validate A2BAR Expression:

    • Confirm A2BAR expression in your experimental system using techniques like qPCR, Western blot, or flow cytometry.

  • Standardize Experimental Conditions:

    • Use cells within a consistent passage number range.

    • Standardize cell seeding density and ensure optimal cell health.

    • Regularly test for mycoplasma contamination.

Issue 2: Inconsistent Results Between Experiments

Probable Causes:

  • Compound Degradation: As mentioned above, improper storage can lead to degradation.

  • Reagent Variability: Inconsistent quality or storage of assay reagents.

  • Experimental Technique: Minor variations in experimental procedures.

Solutions:

  • Ensure Compound Stability:

    • Follow the recommended storage conditions strictly.

    • Prepare fresh dilutions for each experiment.

  • Maintain Reagent Quality:

    • Use high-quality reagents and ensure they are within their expiration dates.

    • Store all reagents as recommended by the manufacturer.

  • Standardize Protocols:

    • Create and follow a detailed, step-by-step experimental protocol.

    • Ensure all users are trained on the protocol to minimize variability.

Experimental Protocols

General In Vitro Cell-Based Assay Protocol

This is a general protocol that should be optimized for your specific cell line and assay.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of the experiment.

    • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Compound Treatment:

    • Remove the growth medium from the cells and wash with PBS.

    • Add the prepared dilutions of this compound to the respective wells.

    • Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO) and a positive control (if available).

    • Incubate the cells with the compound for the desired duration.

  • Assay Readout:

    • Perform the specific assay to measure the desired endpoint (e.g., cAMP accumulation assay, calcium flux assay, gene expression analysis).

    • Follow the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Generate dose-response curves and calculate IC50 values using appropriate software.

Visualizations

PSB1901_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Adenosine Receptor (A2BAR) Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Downstream_Gs Downstream Signaling cAMP->Downstream_Gs Downstream_Gq Downstream Signaling IP3_DAG->Downstream_Gq

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

PSB1901_Workflow General Experimental Workflow for this compound Start Start Prepare_Stock Prepare this compound Stock Solution in Anhydrous DMSO Start->Prepare_Stock Seed_Cells Seed Cells and Culture Overnight Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Stock->Prepare_Dilutions Treat_Cells Treat Cells with this compound and Controls Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., cAMP measurement) Incubate->Assay Analyze Analyze Data and Generate Dose-Response Curve Assay->Analyze End End Analyze->End

Caption: General Experimental Workflow for Using this compound in Cell-Based Assays.

PSB1901_Troubleshooting This compound Troubleshooting Decision Tree Start Unexpected Results? Solubility Is Compound Soluble? Start->Solubility Yes Stability Is Compound Stable? Solubility->Stability Yes Check_Solubility Check for Precipitate. Use Fresh DMSO. Lower Final Concentration. Solubility->Check_Solubility No Expression Is A2BAR Expressed? Stability->Expression Yes Check_Stability Aliquot Stock. Minimize Freeze-Thaw. Prepare Fresh Dilutions. Stability->Check_Stability No Conditions Are Conditions Standardized? Expression->Conditions Yes Check_Expression Validate A2BAR Expression (qPCR, Western Blot). Expression->Check_Expression No Standardize_Conditions Standardize Cell Passage, Seeding Density, and Reagents. Conditions->Standardize_Conditions No Consult Review Protocol and Consult Literature. Conditions->Consult Yes

Caption: Troubleshooting Decision Tree for Unexpected Results with this compound.

References

How to prevent PSB-1901 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stability of PSB-1901, a potent A₂B adenosine (B11128) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing stock solutions of this compound?

A1: To prepare a stock solution, dissolve this compound powder in newly opened, anhydrous DMSO to the desired concentration. This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL (174.38 mM).[1] For accurate preparation, it is crucial to use high-quality, dry DMSO as the compound is hygroscopic, and moisture can impact its stability and solubility. Once dissolved, the solution should be aliquoted into single-use vials to minimize freeze-thaw cycles.

Q2: How should I store this compound in its powdered form and as a stock solution?

A2: Proper storage is critical to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.

Q3: My this compound solution has changed color. What should I do?

A3: A change in the color of your this compound solution may indicate chemical degradation. This can be caused by factors such as exposure to light, oxidation, or inappropriate storage temperatures. It is recommended to discard the discolored solution and prepare a fresh stock from the powdered compound. To prevent this, always store solutions protected from light in tightly sealed containers.

Q4: Can I use aqueous buffers to prepare working solutions of this compound?

A4: While this compound is initially dissolved in DMSO, subsequent dilutions into aqueous buffers for experimental use are common. However, the stability of this compound in aqueous solutions at different pH values has not been extensively reported. It is advisable to prepare aqueous working solutions fresh on the day of the experiment and to minimize the time they are kept at room temperature. The pH of the buffer can significantly influence the stability of related compounds.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, as a xanthine (B1682287) derivative containing a sulfonamide group, it may be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies on similar compounds have shown that acidic and oxidative conditions can lead to significant degradation.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause 1: Degradation of this compound Stock Solution.

  • Troubleshooting Steps:

    • Verify the age and storage conditions of your stock solution. Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] The related compound PSB-603 is noted to have unstable solutions, recommending fresh preparation.[2]

    • Prepare a fresh stock solution from the powdered form of this compound.

    • Perform a quality control check of the new stock solution using an appropriate analytical method, such as HPLC, to confirm its concentration and purity.

Possible Cause 2: Repeated Freeze-Thaw Cycles.

  • Troubleshooting Steps:

    • Always aliquot your stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.

    • If you suspect degradation due to this, discard the current stock and prepare a new one, ensuring it is properly aliquoted.

Possible Cause 3: Instability in Experimental Buffer.

  • Troubleshooting Steps:

    • Prepare fresh working dilutions in your experimental buffer immediately before use.

    • If possible, conduct a preliminary experiment to assess the stability of this compound in your specific buffer over the time course of your experiment. This can be done by analyzing samples at different time points by HPLC.

Issue 2: Precipitation of this compound in Aqueous Solution

Possible Cause: Low Aqueous Solubility.

  • Troubleshooting Steps:

    • Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain the solubility of this compound, but still compatible with your experimental system.

    • Consider using a different buffer system or adjusting the pH, as solubility can be pH-dependent.

    • Vortex the solution thoroughly after dilution. If precipitation persists, sonication may be carefully applied.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In DMSO-80°C6 months[1]
In DMSO-20°C1 month[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature.

  • Thermal Degradation: Incubate the powdered this compound at 105°C.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining this compound and detect the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

PSB1901_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use PSB-1901_Powder This compound Powder Stock_Solution Stock Solution (≥100 mg/mL) PSB-1901_Powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Aliquoting Aliquot into Single-Use Vials Stock_Solution->Aliquoting Storage_Conditions Store at -80°C (6 mo) or -20°C (1 mo) Aliquoting->Storage_Conditions Working_Solution Prepare Fresh Working Dilutions Storage_Conditions->Working_Solution Thaw one aliquot Experiment Perform Experiment Working_Solution->Experiment

Caption: Recommended workflow for the preparation, storage, and use of this compound solutions.

A2B_Signaling cluster_membrane Cell Membrane A2B_Receptor A₂B Adenosine Receptor G_Protein Gαs / Gαq A2B_Receptor->G_Protein Activates MAPK MAPK Pathway A2B_Receptor->MAPK Activates Adenosine Adenosine Adenosine->A2B_Receptor This compound This compound (Antagonist) This compound->A2B_Receptor Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates PLC Phospholipase C (PLC) G_Protein->PLC Stimulates cAMP cAMP AC->cAMP IP3_DAG IP₃ / DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC->Cellular_Response Ca_Release->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the A₂B adenosine receptor and the inhibitory action of this compound.

References

Off-target effects of PSB-1901 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-1901, a potent and selective A₂B adenosine (B11128) receptor (A₂BAR) antagonist. The information provided herein is intended to help users anticipate and address potential experimental issues, with a focus on considering off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a high-affinity antagonist of the A₂B adenosine receptor (A₂BAR). Its primary mechanism of action is to block the binding of the endogenous agonist, adenosine, to the A₂BAR, thereby inhibiting downstream signaling pathways typically activated by this receptor, such as the Gαs/adenylyl cyclase/cAMP pathway.

Q2: How selective is this compound for the A₂B adenosine receptor?

While comprehensive public screening data for this compound against a broad range of targets is limited, data from closely related 8-phenylxanthine (B3062520) derivatives, such as PSB-603, indicate very high selectivity for the human A₂BAR over other adenosine receptor subtypes (A₁, A₂A, and A₃).

Q3: Are there any known off-target effects of this compound?

Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound against a wide panel of G protein-coupled receptors (GPCRs), kinases, ion channels, and transporters. However, some studies on the related compound PSB-603 suggest the possibility of adenosine receptor-independent effects on cellular metabolism, although the specific molecular targets for these effects have not been identified. Researchers should be aware of the potential for uncharacterized off-target activities.

Q4: What are the potential implications of off-target effects in my experiments?

Off-target effects can lead to a variety of confounding results, including:

  • Unexpected phenotypic changes in cells or tissues.

  • Activation or inhibition of signaling pathways not typically associated with A₂BAR antagonism.

  • Difficulty in reproducing data or discrepancies between in vitro and in vivo results.

Q5: How can I control for potential off-target effects in my experiments?

To distinguish between on-target A₂BAR-mediated effects and potential off-target effects, researchers should consider the following control experiments:

  • Use of a structurally distinct A₂BAR antagonist: Observing the same effect with a different chemical scaffold that also targets the A₂BAR can increase confidence that the effect is on-target.

  • Rescue experiments: If this compound induces an effect, attempt to reverse it by co-administration of an A₂BAR agonist.

  • Use of cells or tissues lacking the A₂BAR: If the effect of this compound persists in a system that does not express the A₂BAR, it is likely an off-target effect.

  • Dose-response curves: Correlate the concentration of this compound required to elicit the biological effect with its known binding affinity (Kᵢ) for the A₂BAR. Effects observed at concentrations significantly higher than the Kᵢ may suggest off-target activity.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Consideration) Recommended Troubleshooting Steps
Unexpected or inconsistent cellular response at high concentrations of this compound. At concentrations significantly exceeding the Kᵢ for the A₂BAR, the likelihood of engaging lower-affinity off-target receptors or proteins increases.1. Perform a full dose-response curve to determine the EC₅₀/IC₅₀ for the observed effect. 2. Compare the effective concentration with the known Kᵢ of this compound for the A₂BAR. 3. Test a structurally unrelated A₂BAR antagonist to see if the same effect is observed.
Observed effect is not reversible by an A₂BAR agonist. The effect may be mediated by an off-target that is not an adenosine receptor, or this compound may be acting as an inverse agonist at an off-target receptor.1. Confirm the activity of the A₂BAR agonist in your system. 2. Investigate downstream signaling pathways to see if they are consistent with A₂BAR blockade. 3. Consider screening this compound against a small panel of likely off-targets based on your experimental system.
Discrepancy between in vitro and in vivo results. Off-target effects may be more pronounced in a complex in vivo system due to the presence of a wider range of potential interacting proteins and cell types.1. Carefully evaluate the pharmacokinetic and pharmacodynamic properties of this compound in your in vivo model. 2. Assess whether the observed in vivo phenotype can be replicated in a relevant in vitro cell-based assay. 3. Consider using knockout animal models lacking the A₂BAR to confirm on-target engagement.
Changes in cellular metabolism unrelated to known A₂BAR signaling. Studies on the related compound PSB-603 have hinted at adenosine receptor-independent effects on cellular metabolism.1. Measure key metabolic parameters (e.g., oxygen consumption rate, extracellular acidification rate) in the presence and absence of this compound. 2. Use Seahorse XF or similar technology to profile metabolic changes. 3. Investigate key metabolic pathways (e.g., glycolysis, oxidative phosphorylation) that may be affected.

Data Presentation

Table 1: Selectivity Profile of PSB-603 (a close analog of this compound) Against Human Adenosine Receptor Subtypes

Receptor SubtypeKᵢ (nM)Selectivity vs. A₂B
A₂B 0.553-
A₁ > 10,000> 18,000-fold
A₂A > 10,000> 18,000-fold
A₃ > 10,000> 18,000-fold

Data for PSB-603 is presented as a surrogate for this compound to illustrate the high selectivity of this chemical class for the A₂B receptor over other adenosine receptors.

Mandatory Visualizations

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_Receptor A₂B Receptor Adenosine->A2B_Receptor Activates This compound This compound This compound->A2B_Receptor Blocks G_Protein Gαs A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets

Canonical A₂B adenosine receptor signaling pathway.

Off_Target_Workflow cluster_experiment Experimental Observation cluster_investigation Investigation of Potential Off-Target Effect cluster_conclusion Conclusion Observation Unexpected experimental result with this compound Dose_Response 1. Perform Dose-Response Is effect at [C] >> Ki for A₂BAR? Observation->Dose_Response Structural_Control 2. Test Structurally Unrelated A₂BAR Antagonist Is the effect reproduced? Dose_Response->Structural_Control Yes Off_Target Likely Off-Target Effect Dose_Response->Off_Target No Rescue_Experiment 3. Perform Agonist Rescue Experiment Is the effect reversible? Structural_Control->Rescue_Experiment Yes Structural_Control->Off_Target No Knockout_Model 4. Use A₂BAR Knockout/ Knockdown System Is the effect still present? Rescue_Experiment->Knockout_Model Yes Rescue_Experiment->Off_Target No On_Target Likely On-Target A₂BAR Effect Knockout_Model->On_Target No Knockout_Model->Off_Target Yes

Workflow to investigate potential off-target effects.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Affinity for A₂B Adenosine Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human A₂B adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A₂B adenosine receptor.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]PSB-603).

  • Non-specific binding control (e.g., unlabeled selective A₂BAR antagonist like ZM241385 at a high concentration).

  • This compound stock solution.

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Methodology:

  • Prepare membranes from HEK293-hA₂BAR cells.

  • In a 96-well plate, add increasing concentrations of unlabeled this compound.

  • Add a constant concentration of the radioligand (e.g., [³H]PSB-603) to each well.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay to Assess Functional Antagonism

Objective: To functionally characterize the antagonist properties of this compound at the A₂B adenosine receptor by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

  • HEK293 cells expressing the human A₂B adenosine receptor.

  • Cell culture medium.

  • A₂BAR agonist (e.g., NECA).

  • This compound stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Plate reader compatible with the chosen detection kit.

Methodology:

  • Seed HEK293-hA₂BAR cells in a suitable multi-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of an A₂BAR agonist (e.g., the EC₈₀ concentration of NECA).

  • Incubate for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Plot the agonist-induced cAMP response as a function of the this compound concentration.

  • Analyze the data using a non-linear regression model to determine the IC₅₀ of this compound for the inhibition of agonist-induced cAMP production. This can be used to calculate the antagonist's potency (pA₂ or Kₑ).

Technical Support Center: Improving the In Vivo Bioavailability of PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of PSB-1901, a potent A2B adenosine (B11128) receptor (A2BAR) antagonist.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound that may indicate poor bioavailability.

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and how can we investigate them?

A1: Low plasma concentrations following oral administration are a common indicator of poor bioavailability. The primary causes can be categorized into issues with solubility/dissolution, membrane permeation, and presystemic metabolism.[2]

Here is a systematic approach to investigate the root cause:

  • Solubility Assessment: this compound is reported to be soluble in DMSO, but its aqueous solubility is a critical factor for oral absorption.[1][3] Poor aqueous solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, limiting the amount of drug available for absorption.[4][5]

    • Recommended Action: Determine the aqueous solubility of this compound at different pH values mimicking the GI tract.

  • Permeability Evaluation: The ability of this compound to pass through the intestinal epithelium is crucial for absorption.

    • Recommended Action: Utilize in vitro models like Caco-2 cell monolayers to assess the permeability of this compound.[6]

  • First-Pass Metabolism Investigation: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[2][7]

    • Recommended Action: Conduct in vitro metabolism studies using liver microsomes to evaluate the metabolic stability of this compound.[8]

Q2: Our in vivo results for this compound show high variability between individual animals. What could be the reason for this?

A2: High inter-subject variability in drug absorption is a frequent challenge in preclinical studies.[4] Several factors can contribute to this:

  • Inconsistent Formulation: A non-homogenous formulation can lead to different amounts of the drug being administered to each animal.

  • Physiological Differences: Age, sex, and genetic variations among animals can influence drug absorption and metabolism.[4]

  • Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.[9]

Recommended Action: Standardize your experimental conditions as much as possible, including the formulation preparation, animal characteristics (age, weight, sex), and feeding schedule.

Frequently Asked Questions (FAQs)

Q1: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A1: For poorly soluble drugs, several formulation strategies can be employed to enhance bioavailability:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate.[10] This can be achieved through techniques like micronization and nanosizing.[5][10]

  • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) form within a hydrophilic carrier can increase its solubility and dissolution rate.[10][11]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of hydrophobic drugs.[11][12] These formulations can also facilitate lymphatic transport, potentially bypassing first-pass metabolism.[13][10]

  • Complexation: Using complexing agents like cyclodextrins can enhance the aqueous solubility of the drug.[11]

Q2: How can we assess the improvement in bioavailability after reformulating this compound?

A2: In vivo pharmacokinetic studies in animal models are the standard method for evaluating bioavailability.[8] Key parameters to measure from plasma drug concentration-time profiles are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.[9]

An increase in Cmax and AUC for a new formulation compared to a simple suspension of the active pharmaceutical ingredient (API) would indicate improved bioavailability.

Q3: Are there alternatives to oral administration if we cannot sufficiently improve the bioavailability of this compound?

A3: Yes, if oral bioavailability remains a significant hurdle, alternative routes of administration that bypass the GI tract and first-pass metabolism can be considered. These include:

  • Intravenous (IV) injection: This route provides 100% bioavailability as the drug is introduced directly into the bloodstream.[14]

  • Transdermal delivery: For suitable molecules, this can provide sustained release and avoid first-pass metabolism.[15]

  • Intranasal administration: This route can offer rapid absorption and bypass the first-pass effect.[15]

Data Presentation

The following table provides an example of how to present pharmacokinetic data from an in vivo study comparing different formulations of this compound.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension1050 ± 122.0 ± 0.5250 ± 60100
Micronized this compound10150 ± 351.5 ± 0.3750 ± 150300
This compound SEDDS10450 ± 901.0 ± 0.22250 ± 400900

Experimental Protocols

1. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Objective: To prepare a lipid-based formulation to enhance the solubility and oral absorption of this compound.

  • Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Accurately weigh this compound and dissolve it in the selected oil.

    • Add the surfactant and co-surfactant to the oil-drug mixture.

    • Gently heat the mixture (e.g., to 40°C) and stir continuously until a clear and homogenous solution is formed.

    • To evaluate the self-emulsification properties, add a small volume of the formulation to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.

2. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of different this compound formulations after oral administration.

  • Materials: this compound formulations, appropriate animal model (e.g., Sprague-Dawley rats), oral gavage needles, blood collection tubes (e.g., with K2EDTA), centrifuge, analytical instruments (e.g., LC-MS/MS).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation via oral gavage at the desired dose.

    • Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation Problem Low in vivo efficacy or high variability of this compound Solubility Aqueous Solubility Assessment (pH range) Problem->Solubility Permeability In vitro Permeability (e.g., Caco-2 assay) Problem->Permeability Metabolism In vitro Metabolism (Liver Microsomes) Problem->Metabolism ParticleSize Particle Size Reduction (Micronization/Nanosizing) Solubility->ParticleSize LipidBased Lipid-Based Systems (e.g., SEDDS) Solubility->LipidBased Amorphous Amorphous Solid Dispersions Solubility->Amorphous PK_Study Pharmacokinetic Study in Animal Model ParticleSize->PK_Study LipidBased->PK_Study Amorphous->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis Selection Select Optimal Formulation Data_Analysis->Selection

Caption: Experimental workflow for improving the in vivo bioavailability of this compound.

signaling_pathway Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates G_Protein Gs Protein A2BAR->G_Protein Activates PSB1901 This compound PSB1901->A2BAR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway for an A2B adenosine receptor antagonist like this compound.

References

Technical Support Center: Cell Viability Assays with PSB-1901 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-1901 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). Adenosine, a signaling molecule, can influence cell proliferation and viability by binding to its receptors. By blocking the A2BAR, this compound can inhibit the downstream signaling pathways activated by adenosine, potentially impacting cell growth and metabolism.

Q2: How should I prepare and store this compound for cell culture experiments?

This compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

Stock Solution Preparation and Storage:

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO)
Stock Concentration Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
Storage (Powder) Store at -20°C for up to 3 years.
Storage (DMSO Stock) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.

Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically ≤ 0.1%.

Q3: What are some common cell viability assays that can be used with this compound?

Several assays can be used to assess cell viability following this compound treatment. The choice of assay may depend on your specific cell type and experimental question.

  • Tetrazolium-Based Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan (B1609692) product.

  • Resazurin (B115843) (alamarBlue®) Assay: This fluorescent assay measures the reduction of resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescence-based assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[1]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.

Q4: What is a typical concentration range for this compound in cell viability assays?

The optimal concentration of this compound will vary depending on the cell type and the specific research question. Based on its high potency, it is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. A starting point for a dose-response curve could be in the low nanomolar to low micromolar range (e.g., 1 nM to 10 µM).

Troubleshooting Guide

This guide addresses specific issues that may arise when performing cell viability assays with this compound.

Issue 1: Inconsistent or Unexpected Results with Tetrazolium-Based Assays (MTT, XTT, WST-1)

  • Possible Cause 1: Interference with Mitochondrial Activity. this compound, as an A2BAR antagonist, may modulate mitochondrial function. Since tetrazolium-based assays rely on mitochondrial dehydrogenase activity, any alteration in mitochondrial respiration can lead to a misinterpretation of cell viability. For instance, an increase in mitochondrial activity could be misinterpreted as increased cell viability, and vice-versa.

    • Troubleshooting Tip:

      • Use an orthogonal assay: Confirm your results using a non-mitochondrial-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., Trypan Blue exclusion). This will help to determine if the observed effect is due to a change in cell number or a modulation of mitochondrial metabolism.

      • Directly measure mitochondrial respiration: If you suspect mitochondrial effects, consider using an assay that directly measures mitochondrial oxygen consumption.

  • Possible Cause 2: this compound Precipitation. Although soluble in DMSO, this compound has low aqueous solubility. Diluting the DMSO stock into the aqueous cell culture medium can sometimes lead to precipitation, especially at higher concentrations. This will reduce the effective concentration of the compound and can lead to inconsistent results.

    • Troubleshooting Tip:

      • Visually inspect for precipitates: Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any signs of precipitation.

      • Optimize dilution method: When diluting the DMSO stock, add it to the medium with gentle vortexing to ensure rapid and thorough mixing. Avoid slow, dropwise addition which can promote precipitation.

      • Maintain low final DMSO concentration: Keeping the final DMSO concentration at or below 0.1% can help maintain the solubility of the compound.

Issue 2: High Background or Signal Inhibition in Luminescence-Based Assays (e.g., CellTiter-Glo®)

  • Possible Cause: Direct Inhibition of Luciferase. Some small molecules can directly inhibit the luciferase enzyme used in ATP-based assays. This can lead to an underestimation of cell viability.

    • Troubleshooting Tip:

      • Perform a cell-free control: To test for direct enzyme inhibition, add this compound at the same concentrations used in your experiment to a cell-free medium containing a known amount of ATP and the luciferase reagent. A decrease in the luminescent signal in the presence of this compound would indicate direct inhibition of the enzyme.

Issue 3: Discrepancy Between Different Viability Assays

  • Possible Cause: Different Biological Readouts. Different viability assays measure different cellular parameters. For example, MTT measures metabolic activity, while Trypan Blue measures membrane integrity. A compound could potentially affect one of these parameters without affecting the other, leading to discrepant results.

    • Troubleshooting Tip:

      • Understand the principle of each assay: Be aware of what each assay is measuring and consider how this compound's mechanism of action might influence that specific readout.

      • Use a multi-parametric approach: For a comprehensive understanding of this compound's effects, it is recommended to use at least two different types of viability assays that measure distinct cellular properties.

Experimental Protocols

Below are detailed methodologies for key cell viability assays.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control with the same final DMSO concentration) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a white-walled 96-well plate at an optimal density and allow them to adhere.

  • Treatment: Treat cells with this compound and a vehicle control for the desired duration.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well (in a volume equal to the culture medium) and mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure luminescence with a luminometer.

Visualizations

PSB1901_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Blocks G_Protein G Protein A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling cAMP->Downstream

Caption: this compound signaling pathway.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere (Overnight Incubation) seed_cells->adherence treatment Treat with this compound & Vehicle Control adherence->treatment incubation Incubate for Desired Duration treatment->incubation assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay readout Measure Signal (Absorbance/Luminescence) assay->readout analysis Data Analysis readout->analysis end End analysis->end

Caption: General experimental workflow.

References

Technical Support Center: Overcoming PSB-1901 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and troubleshooting resistance to PSB-1901, a potent A2B adenosine (B11128) receptor (A2BAR) antagonist, in cancer cells. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges and interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer?

A1: this compound is a highly potent and selective antagonist for the A2B adenosine receptor (A2BAR)[1]. In the tumor microenvironment, high levels of adenosine can promote cancer progression by binding to A2B receptors on cancer cells and immune cells. This can lead to increased cell proliferation, metastasis, angiogenesis, and suppression of the anti-tumor immune response[2][3]. This compound blocks these effects by preventing adenosine from binding to the A2B receptor[3].

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to a targeted therapy like this compound can arise through several mechanisms. Based on general principles of drug resistance to G protein-coupled receptor (GPCR) antagonists and related cancer therapies, potential mechanisms include:

  • Upregulation or mutation of the A2B receptor: Increased expression of the A2BAR on the cell surface can require higher concentrations of this compound to achieve the same level of inhibition. Mutations in the ADORA2B gene could also potentially alter the drug-binding site, reducing the affinity of this compound for the receptor.

  • Activation of bypass signaling pathways: Cancer cells can compensate for the blockade of A2BAR signaling by upregulating alternative pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR or MAPK/ERK pathways[3][4][5].

  • Increased adenosine production: An increase in the production of adenosine in the tumor microenvironment can outcompete this compound for binding to the A2B receptor.

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy[6].

A documented example of a related resistance mechanism involves the PARP inhibitor Olaparib. Treatment with Olaparib can induce the expression of the A2B receptor via NF-κB activation in ovarian cancer cells, leading to resistance to the PARP inhibitor itself[7]. This highlights the potential for other cancer therapies to induce A2BAR-mediated resistance.

Q3: How can I experimentally induce this compound resistance in my cancer cell line for further study?

A3: A common method for developing drug-resistant cancer cell lines is through continuous exposure to gradually increasing concentrations of the drug[8][9][10]. This process mimics the development of acquired resistance in a clinical setting. A general protocol is outlined in the "Experimental Protocols" section below.

Q4: What are some initial steps to troubleshoot a lack of response to this compound in my experiments?

A4: If you are not observing the expected effects of this compound, consider the following troubleshooting steps:

  • Confirm A2B receptor expression: Verify that your cancer cell line expresses the A2B receptor at the mRNA and protein level using techniques like RT-qPCR and western blotting or flow cytometry.

  • Optimize drug concentration and treatment duration: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. Also, a time-course experiment can determine the optimal treatment duration[11].

  • Check for experimental variability: Ensure consistent cell seeding density and proper drug solubilization to minimize variability in your assays. Avoid using the outer wells of microplates, which are prone to evaporation ("edge effects")[6][11].

  • Assess cell viability with multiple assays: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, protein content). Using more than one type of assay can provide a more robust assessment of this compound's effect[11].

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
Possible CauseTroubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in the suspected resistant line versus the parental cell line. A significant rightward shift in the IC50 curve indicates acquired resistance. 2. Investigate Target Upregulation: Use RT-qPCR and western blotting to compare the mRNA and protein expression levels of the A2B receptor (ADORA2B) in resistant and parental cells. 3. Sequence the ADORA2B gene: Check for mutations in the coding sequence of the A2B receptor that may affect this compound binding. 4. Assess Bypass Pathways: Use western blotting to examine the phosphorylation status of key proteins in survival pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK) in both cell lines, with and without this compound treatment.
Cell Line Contamination or Genetic Drift 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Low Passage Cells: Always use cells from a low-passage, authenticated stock for critical experiments.
Problem 2: High variability in cell viability assay results with this compound treatment.
Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding 1. Ensure Homogenous Cell Suspension: Gently pipette the cell suspension multiple times before seeding to avoid clumping. 2. Calibrate Pipettes: Regularly calibrate single and multichannel pipettes to ensure accurate dispensing.
Edge Effects in Microplates 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Incomplete Drug Solubilization 1. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock solution for each experiment. 2. Verify Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to escalating doses of this compound[8][9][10].

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cancer cell line after 72 hours of treatment.

  • Initial drug exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Repeat dose escalation: Continue this process of gradually increasing the drug concentration as the cells adapt. This process can take several months[12].

  • Characterize the resistant phenotype: Periodically assess the IC50 of the cell population to monitor the development of resistance. A 3- to 10-fold increase in IC50 is generally considered evidence of resistance[8].

  • Establish and bank the resistant cell line: Once a stable resistant phenotype is achieved, expand the cell population and cryopreserve aliquots for future experiments.

Protocol 2: Assessment of A2B Receptor Expression by Western Blot
  • Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the A2B receptor overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)15-
This compound-Resistant18012

Table 2: Troubleshooting Common Issues in Cell Viability Assays

IssuePotential CauseRecommended Solution
No clear dose-response curve Drug concentration range is not optimal.Broaden the range of concentrations tested.
Assay endpoint is not suitable.Consider a different viability assay or a longer incubation time.
High background signal Reagent interference with the compound.Run a cell-free control with the compound and assay reagent.
Inconsistent results between experiments Variation in cell passage number or confluency.Use cells within a consistent and low passage number range and seed at a consistent confluency.

Visualizations

G cluster_0 This compound Sensitive Cell Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR G_Protein G Protein Activation A2BAR->G_Protein This compound This compound This compound->A2BAR Inhibition Downstream_Signaling Downstream Signaling (e.g., cAMP, PI3K/Akt) G_Protein->Downstream_Signaling Cell_Proliferation Proliferation/ Survival Downstream_Signaling->Cell_Proliferation G cluster_1 Potential Mechanisms of this compound Resistance cluster_target Target Alteration cluster_bypass Bypass Signaling cluster_efflux Drug Efflux A2BAR_Upregulation A2BAR Upregulation PSB-1901_Resistance This compound Resistance A2BAR_Upregulation->PSB-1901_Resistance A2BAR_Mutation A2BAR Mutation A2BAR_Mutation->PSB-1901_Resistance RTK_Activation RTK Activation (e.g., EGFR, MET) PI3K_Akt_Activation PI3K/Akt Pathway Activation RTK_Activation->PI3K_Akt_Activation MAPK_ERK_Activation MAPK/ERK Pathway Activation RTK_Activation->MAPK_ERK_Activation PI3K_Akt_Activation->PSB-1901_Resistance MAPK_ERK_Activation->PSB-1901_Resistance ABC_Transporter ABC Transporter Upregulation ABC_Transporter->PSB-1901_Resistance G Start Start Determine_IC50 Determine IC50 in Parental Cells Start->Determine_IC50 Culture_IC20 Culture cells in IC20 of this compound Determine_IC50->Culture_IC20 Check_Proliferation Normal Proliferation? Culture_IC20->Check_Proliferation Check_Proliferation->Culture_IC20 No Increase_Concentration Increase this compound Concentration Check_Proliferation->Increase_Concentration Yes Monitor_IC50 Periodically check IC50 Increase_Concentration->Monitor_IC50 Stable_Resistance Stable Resistance? Monitor_IC50->Stable_Resistance Stable_Resistance->Check_Proliferation No Expand_and_Bank Expand and Bank Resistant Cell Line Stable_Resistance->Expand_and_Bank Yes End End Expand_and_Bank->End

References

Best practices for long-term storage of PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with PSB-1901, a potent A₂B adenosine (B11128) receptor (A₂BAR) antagonist. Here you will find guidance on long-term storage, experimental protocols, and troubleshooting, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and activity. For the solid (powder) form, long-term storage at -20°C is recommended for up to 3 years. When preparing stock solutions, the storage duration depends on the temperature: solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the mechanism of action of this compound?

A2: this compound is a competitive antagonist of the A₂B adenosine receptor, a G-protein coupled receptor (GPCR). By binding to the A₂B receptor, this compound blocks the endogenous ligand adenosine from activating the receptor. This inhibition prevents the initiation of downstream signaling cascades that are typically triggered by adenosine binding. The A₂B receptor is known to couple to Gs, Gi, and Gq proteins, leading to the modulation of intracellular cyclic AMP (cAMP) levels and the activation of protein kinase C (PKC).[1] Therefore, by blocking the A₂B receptor, this compound can prevent these downstream effects.

Q3: Is there a Safety Data Sheet (SDS) available for this compound?

Long-Term Storage Guidelines

To ensure the long-term stability and efficacy of this compound, please adhere to the following storage recommendations.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot into single-use vials. Less stable than at -80°C.

Note: Currently, there is no publicly available quantitative data detailing the degradation of this compound over time. The provided stability information is based on supplier recommendations. For critical experiments, it is advisable to use freshly prepared solutions or material that has been stored under the recommended conditions for the shortest possible time.

Experimental Protocols

While specific, detailed protocols for every application of this compound are not available, the following provides a general framework for a cell-based assay to determine the antagonist activity of this compound.

Protocol: In Vitro Cell-Based Functional Assay for A₂B Receptor Antagonism

Objective: To determine the inhibitory effect of this compound on the activation of the A₂B adenosine receptor in a cell-based assay.

Methodology:

  • Cell Culture:

    • Culture a cell line endogenously or recombinantly expressing the A₂B adenosine receptor in a suitable medium.

    • Plate the cells in a 96-well plate at a predetermined density and allow them to adhere and grow to the desired confluency.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of a known A₂B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay Procedure:

    • Wash the cells once with a warm assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Add the A₂B receptor agonist to all wells except for the negative control wells.

    • Incubate the plate for a time optimized to detect the desired downstream signal (e.g., cAMP accumulation).

  • Signal Detection:

    • Lyse the cells and measure the levels of the second messenger (e.g., cAMP) using a commercially available detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the measured signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture A2B Receptor- Expressing Cells D Plate and Grow Cells A->D B Prepare this compound Serial Dilutions E Pre-incubate with This compound B->E C Prepare A2B Agonist Solution F Stimulate with A2B Agonist C->F D->E E->F G Measure Downstream Signal (e.g., cAMP) F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

A generalized workflow for an in vitro A₂B receptor antagonist assay.

Signaling Pathway

The following diagram illustrates the antagonistic action of this compound on the A₂B adenosine receptor signaling pathway.

G cluster_membrane Cell Membrane A2BR A2B Adenosine Receptor G_protein G-protein (Gs/Gi/Gq) A2BR->G_protein Activates AC Adenylate Cyclase G_protein->AC Modulates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 + DAG PLC->IP3_DAG Converts PIP2 to Adenosine Adenosine Adenosine->A2BR Activates PSB1901 This compound PSB1901->A2BR Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 PKC Protein Kinase C IP3_DAG->PKC Activates Downstream Downstream Cellular Effects PKA->Downstream PKC->Downstream

Antagonistic action of this compound on the A₂B adenosine receptor signaling pathway.

Troubleshooting

This guide addresses common issues that may be encountered during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High variability in results - Inconsistent cell passage number or seeding density.- Pipetting errors.- Instability of this compound in solution.- Use cells within a consistent passage number range and ensure uniform seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Lower than expected potency (high IC₅₀) - Degradation of this compound.- Suboptimal assay conditions (e.g., incubation time, agonist concentration).- High receptor expression leading to receptor reserve.- Verify the storage conditions and age of the this compound stock.- Optimize incubation times and the concentration of the agonist used for stimulation.- Characterize the receptor expression level in your cell line.
Inconsistent antagonist effect - Off-target effects of this compound at high concentrations.- Presence of endogenous adenosine in the cell culture medium.- Perform a dose-response curve to determine the optimal concentration range.- Consider using an adenosine deaminase to degrade endogenous adenosine in the assay medium.
No antagonist effect observed - Inactive compound.- Incorrect assay setup.- Cell line does not express functional A₂B receptors.- Test a fresh batch of this compound.- Verify all assay components and the experimental protocol.- Confirm the expression and functionality of the A₂B receptor in your cell line using a known agonist.

References

Interpreting dose-response curves for PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-1901. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective antagonist for the A2B adenosine (B11128) receptor (A2BAR).[1][2] Its mechanism of action is to bind to the A2B receptor, preventing the endogenous ligand adenosine from binding and activating the receptor. Blockade of the A2B adenosine receptor has been proposed as a novel target for cancer immunotherapy due to its potential to elicit antiproliferative, antiangiogenic, antimetastatic, and immunostimulatory effects.[2]

Q2: What are the key quantitative parameters I should know about this compound?

This compound exhibits picomolar potency for the human A2B adenosine receptor. The key parameters are summarized in the table below.

ParameterSpeciesValueAssay Type
Ki Human0.0835 nMRadioligand Binding Assay
Ki Mouse0.131 nMRadioligand Binding Assay
KB Human0.0598 nMFunctional cAMP Assay
  • Ki (Inhibition Constant): Represents the concentration of this compound that will occupy 50% of the A2B receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • KB (Equilibrium Dissociation Constant of an Antagonist): Determined from functional assays, it represents the concentration of an antagonist that will occupy 50% of the receptors at equilibrium. In functional assays measuring inhibition, this is analogous to the IC50 value.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to store the solid compound at room temperature in the continental US, though this may vary in other locations. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing stock solutions, it is crucial to ensure the compound is fully dissolved. Some sources indicate that the solubility might be limited, denoted by "≥" which means it is soluble, but the saturation point is unknown.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible dose-response curves in functional assays.

Possible Causes & Solutions:

  • Compound Precipitation: this compound, being a xanthine (B1682287) derivative, may have limited aqueous solubility.[3]

    • Troubleshooting Steps:

      • Visually inspect your stock solution and dilutions for any signs of precipitation.

      • Consider using a solvent such as DMSO for the initial stock solution, and ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) and consistent across all wells.

      • Prepare fresh dilutions for each experiment.

  • Cell Health and Density: The response of cells to A2B receptor stimulation can be influenced by their health and confluency.

    • Troubleshooting Steps:

      • Ensure your cells are healthy, within a low passage number, and plated at a consistent density for each experiment.

      • Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity of the compound at higher concentrations.

  • Assay Incubation Times: Inadequate incubation times with the antagonist or agonist can lead to non-equilibrium conditions.

    • Troubleshooting Steps:

      • Optimize the pre-incubation time with this compound to ensure it reaches equilibrium with the receptor.

      • Optimize the stimulation time with the A2B agonist (e.g., NECA) to achieve a robust and reproducible response.

Issue 2: Higher than expected IC50 value in a functional assay compared to the reported Ki value.

Possible Causes & Solutions:

  • Assay Conditions: The IC50 value is dependent on the concentration of the agonist used in the functional assay.

    • Troubleshooting Steps:

      • Use an agonist concentration that is at or near its EC50 value. A higher agonist concentration will require a higher concentration of the antagonist to achieve 50% inhibition, thus shifting the IC50 to the right.

      • Ensure that the assay buffer conditions (pH, ionic strength) are optimal and consistent.

  • Receptor Expression Levels: The level of A2B receptor expression in your cell line can influence the apparent potency of the antagonist.

    • Troubleshooting Steps:

      • Characterize the A2B receptor expression level in your cell model.

      • Be aware that very high receptor expression may require higher antagonist concentrations for inhibition.

Issue 3: High background signal or low signal-to-noise ratio in a cAMP assay.

Possible Causes & Solutions:

  • Endogenous Adenosine Levels: Cells can produce and release adenosine, which can activate the A2B receptor and lead to a high basal cAMP level.

    • Troubleshooting Steps:

      • Include adenosine deaminase (ADA) in your assay buffer to degrade any endogenous adenosine.

  • Sub-optimal Reagent Concentrations: The concentrations of assay reagents, such as the agonist and the detection reagents, may not be optimal.

    • Troubleshooting Steps:

      • Perform a dose-response curve for the A2B agonist to determine its EC80-EC90 concentration for use in the antagonist assay.

      • Optimize the concentrations of the cAMP detection reagents according to the manufacturer's protocol.

Experimental Protocols

1. Radioligand Binding Assay for A2B Adenosine Receptor

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the A2B adenosine receptor.

  • Materials:

    • Cell membranes expressing the A2B adenosine receptor.

    • Radioligand (e.g., [3H]PSB-603).

    • This compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of this compound.

    • To determine non-specific binding, include wells with a high concentration of a non-labeled A2B antagonist.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

    • Analyze the data using a non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

2. Functional cAMP Assay

This protocol provides a general workflow for determining the functional potency (IC50/KB) of this compound.

  • Materials:

    • A cell line endogenously or recombinantly expressing the A2B adenosine receptor.

    • This compound.

    • An A2B receptor agonist (e.g., NECA).

    • Adenosine deaminase (ADA).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Procedure:

    • Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the different concentrations of this compound for a defined period. Include ADA in the assay buffer.

    • Stimulate the cells with the A2B agonist at a fixed concentration (typically the EC80).

    • After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

    • Plot the cAMP response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PSB1901_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space A2BAR A2B Adenosine Receptor G_protein Gs Protein A2BAR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates Adenosine Adenosine Adenosine->A2BAR binds & activates PSB1901 This compound PSB1901->A2BAR binds & blocks

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_cells Seed Cells pretreat Pre-treat cells with this compound prep_cells->pretreat prep_compound Prepare this compound Dilutions prep_compound->pretreat stimulate Stimulate with A2B Agonist pretreat->stimulate detect Measure cAMP Levels stimulate->detect plot Plot Dose-Response Curve detect->plot calculate Calculate IC50 plot->calculate

Caption: General Experimental Workflow for Determining this compound IC50.

Troubleshooting_Logic start Inconsistent Dose-Response Curve? check_precipitation Check for Compound Precipitation start->check_precipitation check_cells Verify Cell Health and Density start->check_cells check_incubation Optimize Incubation Times start->check_incubation solution_precipitation Use fresh dilutions, check solvent concentration check_precipitation->solution_precipitation solution_cells Use healthy, low passage cells at consistent density check_cells->solution_cells solution_incubation Empirically determine optimal pre-incubation and stimulation times check_incubation->solution_incubation

Caption: Troubleshooting Logic for Inconsistent Dose-Response Curves.

References

Validation & Comparative

Validating the Specificity of PSB-1901 for the A2B Adenosine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PSB-1901, a potent antagonist for the A2B adenosine (B11128) receptor (A2BAR), with other selective antagonists. The following sections detail its binding affinity and selectivity, alongside established experimental protocols for validation, offering a framework for researchers to assess its suitability for their specific applications.

Performance Comparison of A2BAR Antagonists

The specificity of a receptor antagonist is paramount for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki) of this compound and two other well-characterized A2BAR antagonists, PSB-603 and MRS-1754, across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). This quantitative data highlights the exceptional potency and selectivity of this compound for the A2B receptor.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity for A2B vs. A1Selectivity for A2B vs. A2ASelectivity for A2B vs. A3
This compound >10,000>10,0000.0835 [1]>10,000>119,760-fold>119,760-fold>119,760-fold
PSB-603 >10,000[2]>10,000[2]0.553 [2]>10,000[2]>18,083-fold>18,083-fold>18,083-fold
MRS-1754 403 (hA1)[1][3]503 (hA2A)[1][3]1.97 (hA2B)[1][3]570 (hA3)[1][3]~205-fold~255-fold~289-fold

h denotes human receptor subtype.

Experimental Protocols

To empirically validate the specificity of an A2BAR antagonist like this compound, two primary types of assays are recommended: radioligand binding assays to determine affinity and selectivity, and functional assays to assess its ability to block receptor-mediated signaling.

Radioligand Binding Assay for Adenosine Receptor Selectivity

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for each of the four human adenosine receptor subtypes.

a. Materials:

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing human A1, A2A, A2B, or A3 adenosine receptors (e.g., HEK-293 or CHO cells).

  • Radioligands:

    • A1R: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2AR: [³H]-ZM241385

    • A2BR: [³H]-PSB-603 or [³H]-MRS-1754

    • A3R: [¹²⁵I]-AB-MECA

  • Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., 100 µM NECA) or a suitable antagonist for each receptor subtype.

  • Test Compound: this compound and other comparators (PSB-603, MRS-1754).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid.

b. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound (e.g., this compound) diluted in assay buffer.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 50 µL of the prepared cell membranes.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A2BAR Antagonism

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by an A2BAR agonist.

a. Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing the human A2BAR.

  • A2BAR Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or BAY 60-6583.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Culture Medium and Reagents.

  • Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX, to prevent cAMP degradation.

b. Procedure:

  • Cell Seeding: Seed the A2BAR-expressing cells into a 96-well plate and culture overnight.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test antagonist (this compound) in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the A2BAR agonist (e.g., NECA at its EC80 concentration) to the wells and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and perform a non-linear regression analysis to determine the IC50 value of the antagonist.

Visualizations

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor that primarily signals through the Gs and Gq alpha subunits. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Activation of Gq stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

A2BAR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR binds Gs Gs A2BAR->Gs activates Gq Gq A2BAR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC stimulates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 mobilizes PKC PKC DAG->PKC activates Ca2->Cellular_Response PKC->Cellular_Response

Caption: A2B Adenosine Receptor (A2BAR) signaling cascade.

Experimental Workflow for Validating Antagonist Specificity

The following diagram illustrates a typical workflow for determining the specificity of a novel A2BAR antagonist.

Antagonist_Validation_Workflow start Start: Synthesize/Obtain Test Compound binding_assay Radioligand Binding Assay (Competition) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) start->functional_assay determine_ki Determine Ki values for all subtypes binding_assay->determine_ki receptors Human A1, A2A, A2B, A3 Receptor Membranes receptors->binding_assay analyze_selectivity Analyze Selectivity Profile (Compare Ki values) determine_ki->analyze_selectivity determine_ic50 Determine IC50 value for A2BAR antagonism functional_assay->determine_ic50 a2bar_cells Cells expressing human A2BAR a2bar_cells->functional_assay determine_ic50->analyze_selectivity conclusion Conclusion: Compound is a potent and selective A2BAR antagonist analyze_selectivity->conclusion

Caption: Workflow for validating A2BAR antagonist specificity.

Logical Relationship of a Selectivity Profile

This diagram illustrates the logical relationship used to define the selectivity of an antagonist based on its binding affinities for the target receptor versus other related receptors.

Selectivity_Profile cluster_receptors Adenosine Receptor Subtypes cluster_affinity Binding Affinity (Ki) cluster_logic compound {this compound | Potent A2BAR Antagonist} A2B A2B (Target) compound->A2B Binds to A1 A1 (Off-target) compound->A1 A2A A2A (Off-target) compound->A2A A3 A3 (Off-target) compound->A3 Ki_A2B Low Ki (High Affinity) A2B->Ki_A2B Ki_A1 High Ki (Low Affinity) A1->Ki_A1 Ki_A2A High Ki (Low Affinity) A2A->Ki_A2A Ki_A3 High Ki (Low Affinity) A3->Ki_A3 selectivity High Selectivity for A2B Ki_A1->selectivity Ki(A1) >> Ki(A2B) Ki_A2A->selectivity Ki(A2A) >> Ki(A2B) Ki_A3->selectivity Ki(A3) >> Ki(A2B)

Caption: Defining antagonist selectivity through binding affinity.

References

VBI-1901 vs. Chemotherapy in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the immunotherapeutic vaccine VBI-1901 against standard chemotherapy in the context of glioblastoma, based on available clinical trial data.

This guide provides a detailed comparison of VBI-1901, an investigational cancer vaccine, and traditional chemotherapy for the treatment of recurrent glioblastoma (GBM). Due to the limited availability of public preclinical data directly comparing VBI-1901 with chemotherapy, this guide will focus on the analysis of clinical trial results where such comparisons have been made.

Overview of VBI-1901

VBI-1901 is an immunotherapeutic vaccine designed to treat glioblastoma, a highly aggressive form of brain cancer. It is based on enveloped virus-like particle (eVLP) technology. The vaccine targets two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein (B1211001) B (gB) and phosphoprotein 65 (pp65), which are found in over 90% of GBM tumors. The presence of these viral proteins on tumor cells allows the immune system to recognize and attack the cancer cells as if they were foreign invaders. VBI-1901 is administered with a granulocyte-macrophage colony-stimulating factor (GM-CSF) adjuvant to enhance the immune response.

Mechanism of Action: VBI-1901

VBI-1901 works by stimulating the patient's own immune system to target and destroy cancer cells.

G cluster_0 VBI-1901 Administration cluster_1 Immune Cell Activation cluster_2 Tumor Cell Destruction VBI-1901 (eVLPs with gB & pp65 antigens) VBI-1901 (eVLPs with gB & pp65 antigens) Antigen Presenting Cells (APCs) Antigen Presenting Cells (APCs) VBI-1901 (eVLPs with gB & pp65 antigens)->Antigen Presenting Cells (APCs) Uptake GM-CSF (Adjuvant) GM-CSF (Adjuvant) GM-CSF (Adjuvant)->Antigen Presenting Cells (APCs) Stimulation T-Helper Cells (CD4+) T-Helper Cells (CD4+) Antigen Presenting Cells (APCs)->T-Helper Cells (CD4+) Antigen Presentation Cytotoxic T-Lymphocytes (CTLs, CD8+) Cytotoxic T-Lymphocytes (CTLs, CD8+) T-Helper Cells (CD4+)->Cytotoxic T-Lymphocytes (CTLs, CD8+) Activation GBM Tumor Cell (Expressing CMV antigens) GBM Tumor Cell (Expressing CMV antigens) Cytotoxic T-Lymphocytes (CTLs, CD8+)->GBM Tumor Cell (Expressing CMV antigens) Recognition & Binding Tumor Cell Lysis Tumor Cell Lysis GBM Tumor Cell (Expressing CMV antigens)->Tumor Cell Lysis Induction of Apoptosis

Standard Chemotherapy for Recurrent Glioblastoma

The standard of care for recurrent GBM often involves chemotherapy. These cytotoxic agents work by killing rapidly dividing cells, a hallmark of cancer. Commonly used chemotherapy drugs for recurrent GBM include:

  • Temozolomide (TMZ): An oral alkylating agent that damages the DNA of cancer cells.

  • Carmustine (B1668450) (BCNU): A nitrosourea (B86855) that cross-links DNA, leading to cell death.

  • Lomustine (CCNU): Another nitrosourea that functions similarly to carmustine.

  • Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF), thereby preventing the formation of new blood vessels that tumors need to grow.

Clinical Data: VBI-1901 vs. Chemotherapy

The most direct comparison between VBI-1901 and chemotherapy comes from ongoing clinical trials. The following tables summarize the available data from studies in patients with recurrent glioblastoma.

Table 1: Efficacy of VBI-1901 vs. Standard of Care Chemotherapy in Recurrent GBM (Phase 2b Study - Interim Data)
MetricVBI-1901 Arm (n=7)Standard of Care (Carmustine or Lomustine) Arm (n=6)
Disease Control Rate (DCR) 43% (3 out of 7 patients)[1]0% (0 out of 6 patients)[1]
Partial Response (PR) 1 patient (with 67% tumor reduction)[1]0 patients[1]
Stable Disease (SD) 2 patients[1]0 patients[1]

Note: Data as of May 15, 2024. DCR is the sum of complete responses, partial responses, and stable disease.

Table 2: Overall Survival of VBI-1901 in Recurrent GBM (Phase 1/2a Study)
TreatmentMedian Overall Survival (mOS)
VBI-1901 12.9 months[2]
Historical Benchmark (Standard-of-Care Chemotherapy) ~8 months[2]

Experimental Protocols

As the available comparative data is from clinical trials, the methodologies provided below are based on the design of these trials.

VBI-1901 Clinical Trial Protocol (Phase 2b)

G Patient Population Patient Population Randomization (1:1) Randomization (1:1) Patient Population->Randomization (1:1) Recurrent GBM Patients VBI-1901 Arm VBI-1901 Arm Randomization (1:1)->VBI-1901 Arm SoC Arm SoC Arm Randomization (1:1)->SoC Arm Treatment Treatment VBI-1901 Arm->Treatment VBI-1901 + GM-CSF SoC Arm->Treatment Carmustine or Lomustine Follow-up & Assessment Follow-up & Assessment Treatment->Follow-up & Assessment MRI scans, clinical evaluation Endpoints Endpoints Follow-up & Assessment->Endpoints Tumor response, survival

  • Study Design: A multi-center, randomized, controlled, open-label study.

  • Patient Population: Patients with first recurrent glioblastoma.

  • Intervention Arm: VBI-1901 administered intradermally in combination with GM-CSF.

  • Control Arm: Standard-of-care chemotherapy, consisting of either carmustine or lomustine.

  • Primary Endpoints: Overall survival and tumor response rates.

Summary and Conclusion

The available clinical data suggests that VBI-1901 may offer a promising alternative to standard chemotherapy for patients with recurrent glioblastoma. Interim results from a Phase 2b study show a notably higher disease control rate for VBI-1901 compared to the standard-of-care chemotherapy arm. Furthermore, data from a Phase 1/2a study indicates an improvement in median overall survival compared to historical benchmarks for chemotherapy.

It is important to note that these are findings from ongoing clinical trials and not from direct head-to-head preclinical studies in cancer models. The final results from the Phase 2b trial will be crucial for a more definitive comparison. However, the current data supports the continued investigation of VBI-1901 as a potential new treatment modality for this challenging disease. The immunotherapeutic approach of VBI-1901, which leverages the patient's immune system, represents a significant departure from the cytotoxic mechanism of traditional chemotherapy.

References

PSB-1901: A Deep Dive into Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of the cross-reactivity profile of PSB-1901, a potent A2B adenosine (B11128) receptor (A2BAR) antagonist, against other receptors, supported by available experimental data.

This compound has emerged as a significant tool in pharmacological research due to its high affinity for the human A2B adenosine receptor, with a reported Ki value of 0.0835 nM.[1] Its potential therapeutic applications, particularly in cancer immunotherapy, necessitate a thorough understanding of its interactions with other molecular targets to predict potential off-target effects and ensure a favorable safety profile.

High Selectivity within the Adenosine Receptor Family

Initial characterization of this compound demonstrated remarkable selectivity for the A2B adenosine receptor over other subtypes of the adenosine receptor (AR) family. Studies have shown that this compound exhibits over 10,000-fold selectivity for the human A2BAR compared to the A1, A2A, and A3 AR subtypes.[1][2][3][4] This high degree of selectivity is a critical attribute, as it minimizes the potential for confounding effects mediated by other adenosine receptor subtypes, which are widely distributed and involved in various physiological processes.

Broader Cross-Reactivity Profile

While highly selective within its immediate receptor family, a comprehensive assessment of a compound's interaction with a wider array of molecular targets is crucial. To this end, compounds are often subjected to broad panel screening against a diverse set of receptors, ion channels, transporters, and enzymes.

Currently, publicly available data from a comprehensive off-target screening panel for this compound is limited. The primary publication focuses on its remarkable potency and selectivity for the A2B adenosine receptor.[1][2][3][4]

Signaling Pathway of A2B Adenosine Receptor

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs and Gq proteins. Upon activation by its endogenous ligand, adenosine, it initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C, leading to an increase in intracellular calcium. As an antagonist, this compound blocks these downstream effects by preventing adenosine from binding to the A2BAR.

A2BAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Blocks Gs Gs Protein A2BAR->Gs Gq Gq Protein A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2+ Ca²⁺ PLC->Ca2+ Increases Cellular_Response Cellular Response cAMP->Cellular_Response Ca2+->Cellular_Response

A2B Adenosine Receptor Signaling Pathway

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for adenosine receptors is typically performed using radioligand binding assays.

Radioligand Displacement Assay for Adenosine Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound for adenosine receptors.

1. Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]PSB-603 for A2B, [¹²⁵I]AB-MECA for A3).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known non-selective adenosine receptor agonist like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

2. Procedure:

  • A fixed concentration of the specific radioligand is incubated with the cell membranes expressing the target receptor.

  • Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • A parallel set of tubes containing the radioligand, cell membranes, and a high concentration of a non-specific binding control is included to determine non-specific binding.

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

The following diagram illustrates the general workflow for a radioligand displacement assay.

Radioligand_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-expressing Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate NSB_Control Non-specific Binding Control NSB_Control->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis

Radioligand Displacement Assay Workflow

Conclusion

This compound is a highly potent and selective antagonist of the A2B adenosine receptor, demonstrating exceptional selectivity within the adenosine receptor family. This makes it an invaluable tool for studying the specific roles of the A2BAR in health and disease. While comprehensive data on its cross-reactivity with a broader range of unrelated receptors is not extensively published, the established high selectivity for its primary target underscores its value as a specific pharmacological probe. Further studies involving broad panel screening would provide a more complete picture of its off-target interaction profile, which is essential for its potential development as a therapeutic agent.

References

Head-to-Head Comparison of PSB-1901 and Structurally Related A2B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of PSB-1901, a highly potent and selective A2B adenosine (B11128) receptor (A2BAR) antagonist, with other key compounds sharing a similar structural scaffold or mechanism of action. The included data, experimental protocols, and pathway diagrams are intended to inform compound selection and experimental design in preclinical research, particularly in the fields of oncology, immunology, and inflammation.

Introduction to this compound and its Analogs

This compound is a xanthine-based antagonist of the A2B adenosine receptor, a G-protein coupled receptor that is increasingly recognized as a therapeutic target in various pathologies.[1] This guide focuses on a direct comparison of this compound with three other notable compounds:

  • PSB-603: A potent and highly selective A2BAR antagonist, often used as a standard tool compound in A2BAR research.[2][3]

  • PSB-1115: A water-soluble, first-generation A2BAR antagonist from which this compound and PSB-603 were developed.[4]

  • PSB-21500: An irreversible A2BAR antagonist, offering a different modality of receptor blockade.[4]

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of this compound and its comparators at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity.

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)Selectivity for hA2B vs hA1Selectivity for hA2B vs hA2ASelectivity for hA2B vs hA3
This compound >10,000>10,0000.0835 [5]>10,000>119,760-fold>119,760-fold>119,760-fold
PSB-603 >10,000>10,0000.553 [2][3]>10,000>18,083-fold>18,083-fold>18,083-fold
PSB-1115 >10,00024,000 (rat)53.4 >10,000>187-fold>449-fold (rat)>187-fold
PSB-21500 ~403>106010.6 [4]>1060~38-fold>100-fold>100-fold

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, this initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a key second messenger.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G-Protein A2BAR A2B Receptor Gs Gs A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates G_beta_gamma Gβγ Adenosine Adenosine (Agonist) Adenosine->A2BAR Binds PSB1901 This compound (Antagonist) PSB1901->A2BAR Blocks cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]PSB-603 for A2BAR) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filtration Rapidly filter through glass fiber filters to separate bound from free radioligand Incubate->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Measure radioactivity on filters using scintillation counting Washing->Scintillation IC50_Calc Calculate IC50 values from competition binding curves Scintillation->IC50_Calc Ki_Calc Calculate Ki values using the Cheng-Prusoff equation IC50_Calc->Ki_Calc cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing the A2B receptor (e.g., HEK-293) Cell_Seeding Seed cells into a 96-well plate Cell_Culture->Cell_Seeding Antagonist_Incubation Pre-incubate cells with varying concentrations of the antagonist (e.g., this compound) Cell_Seeding->Antagonist_Incubation Agonist_Stimulation Stimulate cells with an A2B agonist (e.g., NECA) Antagonist_Incubation->Agonist_Stimulation Cell_Lysis Lyse the cells Agonist_Stimulation->Cell_Lysis cAMP_Quantification Quantify intracellular cAMP levels (e.g., using HTRF or ELISA) Cell_Lysis->cAMP_Quantification IC50_Determination Determine the IC50 of the antagonist cAMP_Quantification->IC50_Determination

References

Reproducibility of Experiments Using PSB-1901: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PSB-1901, a potent A2B adenosine (B11128) receptor (A2BAR) antagonist, with other relevant alternatives. The information presented is based on available experimental data, focusing on performance, reproducibility, and experimental protocols to aid in the selection and application of these compounds in a research setting.

Performance Comparison of A2BAR Antagonists

This compound is a highly potent and selective antagonist for the A2B adenosine receptor. Its efficacy is demonstrated by a low nanomolar binding affinity (Ki). A comparison with other known A2BAR antagonists highlights its standing in the field.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]SpeciesNotes
This compound A2B Adenosine Receptor0.0835 [1]HumanA potent and highly selective A2BAR antagonist.
This compound A2B Adenosine Receptor0.131 [1]MouseDemonstrates high potency in mouse models.
PSB-603A2B Adenosine Receptor0.553[2][3]HumanA potent and highly selective A2BAR antagonist, often used as a reference compound.
MRE-2029-F20A2B Adenosine Receptor1.65 ± 0.10HumanA selective A2BAR antagonist with a radiolabeled version available for binding studies.
TheophyllineAdenosine Receptors9,000HumanA classic non-selective adenosine receptor antagonist.

Reproducibility of Functional Assays:

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the characterization of this compound and other A2BAR antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the A2B adenosine receptor.

Materials:

  • Cell membranes expressing the human A2B adenosine receptor.

  • [³H]PSB-603 (radioligand).

  • This compound (or other competing ligands).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled ligand (this compound).

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]PSB-603) and varying concentrations of the unlabeled ligand.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2BAR signaling.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Materials:

  • Cells expressing the human A2B adenosine receptor (e.g., HEK293 cells).

  • A2BAR agonist (e.g., NECA).

  • This compound (or other antagonists).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of the agonist (NECA) to induce cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to Gs and Gq proteins, leading to the activation of downstream signaling cascades. This compound acts as an antagonist, blocking these signaling events.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BAR A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Agonist Agonist (e.g., Adenosine) Agonist->A2BAR PSB1901 This compound (Antagonist) PSB1901->A2BAR ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel A2BAR antagonist like this compound.

Antagonist_Characterization_Workflow start Start: Synthesize/Obtain Antagonist binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay selectivity_assay Selectivity Screening (vs. other Adenosine Receptors) start->selectivity_assay data_analysis Data Analysis: Determine Ki and IC50 binding_assay->data_analysis functional_assay->data_analysis selectivity_assay->data_analysis comparison Compare with Known Antagonists data_analysis->comparison conclusion Conclusion: Potency and Selectivity Established comparison->conclusion

Caption: Workflow for A2BAR Antagonist Characterization.

References

Independent Validation of AOH1996's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of AOH1996, a novel inhibitor of Proliferating Cell Nuclear Antigen (PCNA), with an alternative PCNA inhibitor, ATX-101. The information presented is based on publicly available preclinical data.

Executive Summary

AOH1996 is a first-in-class small molecule inhibitor that targets a cancer-associated isoform of PCNA, a key protein in DNA replication and repair. Preclinical studies have demonstrated its potential to selectively kill a broad spectrum of cancer cells while leaving non-malignant cells largely unaffected. This guide summarizes the available quantitative data on the in vitro and in vivo anti-cancer effects of AOH1996 and compares it with ATX-101, a peptide-based PCNA inhibitor. Detailed experimental protocols and visualizations of the underlying biological pathways are also provided to facilitate independent assessment and replication of the findings.

Mechanism of Action

AOH1996 exhibits a unique mechanism of action by inducing transcription-replication conflicts. It enhances the interaction between PCNA and RNA polymerase II, leading to the degradation of the latter and causing DNA double-strand breaks specifically in cancer cells. This targeted approach exploits the inherent genomic instability of cancer cells.

ATX-101, a cell-penetrating peptide, also targets PCNA but primarily acts by impairing its interaction with proteins containing the APIM (AlkB homolog 2 PCNA-interacting motif), which are involved in cellular stress responses and DNA repair. This disruption potentiates the effects of DNA-damaging agents and can induce apoptosis.

Data Presentation

In Vitro Anti-Cancer Activity: AOH1996 vs. ATX-101

The following table summarizes the half-maximal inhibitory concentration (IC50) values for AOH1996 and ATX-101 in various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer TypeCell LineIC50 (µM)Citation
AOH1996 Various>70 cell lines (median)~0.3[1]
ATX-101 Multiple MyelomaRPMI-8226~8[2]
Multiple MyelomaJJN-3~6[2]
Cervical CancerHeLa>12[2]
Prostate CancerPC3>12[2]
Prostate CancerDU145>12[2]
Lung CarcinomaH460>12[2]
Colorectal CarcinomaHCT116>12[2]
Lung CarcinomaA549>12[2]
OsteosarcomaU2OS>12[2]

Note: Data for AOH1996 across a wide range of specific cell lines with individual IC50 values is not yet publicly available in a consolidated format. The median IC50 is reported from a study encompassing over 70 cancer cell lines.

In Vivo Anti-Cancer Efficacy: AOH1996 vs. ATX-101

The following table summarizes the in vivo anti-cancer effects of AOH1996 and ATX-101 in animal models.

CompoundCancer ModelAnimal ModelTreatmentOutcomeCitation
AOH1996 Small-cell lung cancer, breast cancer, neuroblastomaXenograft MiceOral administrationSignificantly decreased tumor burden[1]
ATX-101 Glioblastoma (U87MG xenograft)Nude MiceIntravenous61% reduction in tumor weight (single agent)[3]
ATX-101 Glioblastoma (T98G xenograft)Nude MiceIntravenous35% reduction in tumor weight (single agent)[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation for determining the IC50 values of anti-cancer compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e-g., AOH1996 or ATX-101). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Xenograft Mouse Model of Cancer

This protocol outlines a general procedure for evaluating the in vivo efficacy of anti-cancer compounds.

  • Cell Preparation: A specific number of cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, for injection.

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or NSG mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule, dose, and route (e.g., oral gavage for AOH1996, intravenous injection for ATX-101). The control group receives a vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the mice are also monitored to assess toxicity.

  • Data Analysis: At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition is calculated.

Mandatory Visualization

AOH1996_Mechanism_of_Action cluster_nucleus Cancer Cell Nucleus cluster_replication DNA Replication cluster_transcription Transcription PCNA PCNA RNAPII RNA Polymerase II PCNA->RNAPII Enhanced Interaction DNA DNA PCNA->DNA Facilitates RNAPII->DNA Reads RNAPII->DNA Stalled Transcription DNA_DSB DNA Double-Strand Breaks DNA->DNA_DSB Leads to AOH1996 AOH1996 AOH1996->PCNA Binds to Apoptosis Apoptosis DNA_DSB->Apoptosis Induces

Caption: AOH1996 Mechanism of Action.

Experimental_Workflow_In_Vivo start Start cell_culture Cancer Cell Culture start->cell_culture cell_prep Prepare Cell Suspension cell_culture->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer AOH1996 (or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Mouse Health treatment->monitoring endpoint End of Study monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis finish Finish analysis->finish

Caption: In Vivo Xenograft Model Workflow.

References

A Comparative Analysis of EYP-1901 for the Treatment of Neovascular (Wet) Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy, safety, and experimental protocols of EYP-1901, a novel sustained-delivery anti-VEGF therapy, in comparison to established treatments.

Introduction

EYP-1901 (Duravyu) is an investigational sustained-delivery anti-vascular endothelial growth factor (VEGF) therapy designed to reduce the treatment burden for patients with neovascular (wet) age-related macular degeneration (nAMD).[1][2] Developed by EyePoint Pharmaceuticals, EYP-1901 combines vorolanib (B611704), a potent pan-VEGF receptor tyrosine kinase inhibitor, with a bioerodible formulation of the Durasert® delivery technology.[1][3] This innovative approach aims to provide long-lasting therapeutic effects, potentially decreasing the frequency of intravitreal injections required to manage this chronic and progressive eye disease. This guide provides a comprehensive meta-analysis of available data from clinical trials, comparing EYP-1901 with current standard-of-care treatments, and details the experimental protocols utilized in these pivotal studies.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase I (DAVIO) and Phase II (DAVIO 2) clinical trials of EYP-1901. These trials evaluated the safety, tolerability, and biological activity of a single intravitreal injection of EYP-1901 in patients with previously treated nAMD.

Table 1: Efficacy Outcomes of EYP-1901 Clinical Trials
Outcome MeasurePhase I (DAVIO) - 12 MonthsPhase II (DAVIO 2) - 6 MonthsComparator (Aflibercept) - Phase II (DAVIO 2) - 6 Months
Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (ETDRS Letters) -5.4 letters[4]Non-inferior to aflibercept[3]On-label aflibercept[3]
Mean Change in Central Subfield Thickness (CST) from Baseline (µm) +2.4 µm[4]Positive anatomic findings[3]Data not specified
Reduction in Anti-VEGF Treatment Burden 71%[4]74% (at 12 months in Phase I)[1]Not Applicable
Supplemental Injection-Free Rate 5 out of 16 eyes up to 12 months[4]Nearly 2/3 of eyes up to 6 months[3]Not Applicable
Table 2: Safety Profile of EYP-1901
Adverse EventsPhase I (DAVIO)Phase II (DAVIO 2)
Ocular Serious Adverse Events (SAEs) Related to EYP-1901 None reported[1][4]None reported[3]
Systemic SAEs Related to EYP-1901 None reported[1][4]None reported[3]
Dose-Limiting Toxicities None observed[1][4]Not specified
Specific Ocular Adverse Events of Interest No endophthalmitis, retinal vasculitis, vitreous floaters, retinal detachment, implant migration in the anterior chamber, posterior segment inflammation, or retinal vascular occlusive events reported.[1]Well-tolerated[3]

Experimental Protocols

The clinical evaluation of EYP-1901 has been conducted through rigorous, multicenter, prospective studies. The methodologies employed in the key trials are detailed below.

Phase I DAVIO Trial (NCT04747197)
  • Study Design: A multicenter, prospective, open-label, dose-escalation trial.[4]

  • Participants: Patients with a confirmed diagnosis of nAMD who had previously responded to anti-VEGF therapy.[4]

  • Intervention: A single intravitreal injection of EYP-1901. The trial evaluated four different dose cohorts: 440 µg, 1030 µg, 2060 µg, and 3090 µg.[4]

  • Primary Outcome Measures: The primary objective was to assess the safety and tolerability of EYP-1901.[4]

  • Secondary Outcome Measures: Secondary objectives included evaluating the biologic activity of EYP-1901 by measuring changes in best-corrected visual acuity (BCVA) and central subfield thickness (CST).[4]

  • Exploratory Analyses: These analyses focused on the reduction in the burden of anti-VEGF treatment and the rates of patients remaining free of supplemental injections.[4]

Phase II DAVIO 2 Trial
  • Study Design: A controlled study comparing a single injection of EYP-1901 to on-label aflibercept.[3]

  • Primary Endpoint: The primary endpoint was non-inferiority to aflibercept in terms of BCVA over a six-month period.[3]

  • Key Findings: The trial met its primary endpoint, demonstrating that a single dose of EYP-1901 provided visual acuity outcomes that were non-inferior to aflibercept administered every eight weeks.[3]

Phase III LUCIA Trial (NCT06683742)
  • Study Design: A two-year, multicenter, prospective, randomized, double-masked, parallel-group study.[5]

  • Comparison: The efficacy of EYP-1901 will be compared against aflibercept (2.0 mg).[5]

  • Primary Efficacy Endpoint: The primary efficacy will be determined at week 56.[5]

  • Inclusion Criteria: The study will enroll subjects with wet AMD who have a BCVA between 78 to 35 ETDRS letters and have been previously treated with at least two anti-VEGF injections in the preceding six months.[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action of EYP-1901

EYP-1901's therapeutic effect is driven by vorolanib, a tyrosine kinase inhibitor that targets all VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3). By inhibiting these receptors, vorolanib blocks the downstream signaling pathways that lead to angiogenesis and increased vascular permeability, which are the hallmarks of nAMD.

EYP1901_Mechanism_of_Action cluster_0 EYP-1901 Delivery cluster_1 Cellular Action EYP1901 EYP-1901 (Durasert with Vorolanib) Vorolanib Sustained Release of Vorolanib EYP1901->Vorolanib Bioerosion VEGFR VEGF Receptors (VEGFR-1, -2, -3) Vorolanib->VEGFR Inhibits VEGF VEGF-A VEGF->VEGFR Binds to Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Signaling Activates Angiogenesis Angiogenesis & Vascular Permeability Signaling->Angiogenesis Promotes caption Mechanism of Action of EYP-1901

Caption: Mechanism of Action of EYP-1901

Clinical Trial Workflow

The following diagram illustrates the general workflow for a patient participating in an EYP-1901 clinical trial, from screening to long-term follow-up.

Clinical_Trial_Workflow Screening Patient Screening - Diagnosis of nAMD - Prior Anti-VEGF Response - BCVA & CST criteria Baseline Baseline Assessment - BCVA - CST - Ocular Imaging Screening->Baseline Randomization Randomization (for controlled trials) Baseline->Randomization Treatment Single Intravitreal Injection of EYP-1901 Randomization->Treatment FollowUp Follow-up Visits (e.g., Monthly, Bimonthly) - Safety Assessment - Efficacy Measures (BCVA, CST) Treatment->FollowUp Supplemental_Tx Supplemental Anti-VEGF Injection as needed FollowUp->Supplemental_Tx Rescue Criteria Met LongTerm Long-Term Follow-up - Continued Safety and Efficacy Monitoring FollowUp->LongTerm Supplemental_Tx->FollowUp caption Generalized EYP-1901 Clinical Trial Workflow

References

VBI-1901: A Novel Immunotherapeutic Approach for Recurrent Glioblastoma Benchmarked Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VBI-1901, an investigational cancer vaccine, with standard-of-care therapies for recurrent glioblastoma (GBM). The information presented is based on publicly available preclinical and clinical trial data, intended to offer an objective overview for researchers, scientists, and professionals in drug development.

Executive Summary

Recurrent glioblastoma presents a significant therapeutic challenge with a grim prognosis. Standard-of-care options, primarily consisting of chemotherapy agents like lomustine (B1675051) and the anti-angiogenic agent bevacizumab, offer limited efficacy. VBI-1901 is an immunotherapeutic vaccine candidate designed to elicit a targeted anti-tumor immune response. Clinical trial data for VBI-1901 suggests a potential improvement in overall survival and disease control compared to historical benchmarks for standard therapies. This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols of VBI-1901 versus standard treatments for recurrent GBM.

Comparative Efficacy of VBI-1901 and Standard Therapies

The following tables summarize the key efficacy data from clinical trials of VBI-1901 and standard-of-care therapies for recurrent glioblastoma. It is important to note that these are not from head-to-head trials unless specified and should be interpreted with caution.

TherapyTrial PhaseKey Efficacy Endpoints
VBI-1901 Phase 1/2aMedian Overall Survival (OS): 12.9 monthsDisease Control Rate (DCR): 44% (n=7/16)[1]
Phase 2b (interim data)Disease Control Rate (DCR): 43% (n=3/7) in the VBI-1901 arm vs. 0% (n=0/6) in the control arm[2]
Lomustine Phase 3 (EORTC-26101)Median Overall Survival (OS): 8.6 months[3]
Phase 2 (BELOB)9-month Overall Survival: 43%[4]
Bevacizumab Phase 2 (BRAIN study)Median Progression-Free Survival (PFS): 4.38 months[5]
Phase 3 (EORTC-26101, combination with Lomustine)Median Overall Survival (OS): 9.1 months (combination) vs. 8.6 months (lomustine alone)[3]
Phase 26-month Progression-Free Survival (PFS6): 29%[6]

Mechanisms of Action

VBI-1901: Activating the Immune System Against Glioblastoma

VBI-1901 is a novel cancer vaccine immunotherapeutic candidate.[1] It is composed of enveloped virus-like particles (eVLPs) that express two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein (B1211001) B (gB) and phosphoprotein 65 (pp65).[1] The vaccine is administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) to further stimulate the immune response. The rationale is based on the observation that a high percentage of glioblastoma tumors express CMV antigens. By vaccinating with VBI-1901, the goal is to trigger a robust and targeted T-cell response against the CMV antigens present on the tumor cells, leading to their destruction.

VBI1901_MoA cluster_0 VBI-1901 Administration cluster_1 Antigen Presentation cluster_2 T-Cell Priming & Activation cluster_3 Tumor Cell Killing VBI-1901 (eVLPs with gB & pp65) VBI-1901 (eVLPs with gB & pp65) Antigen Presenting Cells (APCs) Antigen Presenting Cells (APCs) VBI-1901 (eVLPs with gB & pp65)->Antigen Presenting Cells (APCs) Uptake GM-CSF GM-CSF GM-CSF->Antigen Presenting Cells (APCs) Stimulation Naive T-Cells Naive T-Cells Antigen Presenting Cells (APCs)->Naive T-Cells Antigen Presentation APC Activation & Antigen Processing APC Activation & Antigen Processing Activated CMV-specific T-Cells Activated CMV-specific T-Cells Naive T-Cells->Activated CMV-specific T-Cells Activation & Proliferation Glioblastoma Cell (Expressing CMV antigens) Glioblastoma Cell (Expressing CMV antigens) Activated CMV-specific T-Cells->Glioblastoma Cell (Expressing CMV antigens) Recognition & Binding Tumor Cell Lysis Tumor Cell Lysis Glioblastoma Cell (Expressing CMV antigens)->Tumor Cell Lysis

Mechanism of Action of VBI-1901.

Standard Therapies: Direct Cytotoxicity and Angiogenesis Inhibition

  • Lomustine (CCNU): Lomustine is an alkylating agent of the nitrosourea (B86855) class. It is a highly lipophilic molecule that can cross the blood-brain barrier. Its primary mechanism of action is to cause alkylation and cross-linking of DNA and RNA, which ultimately leads to the inhibition of DNA synthesis and cell death.

Lomustine_MoA Lomustine Lomustine Reactive Intermediates Reactive Intermediates Lomustine->Reactive Intermediates Metabolic Activation DNA DNA Reactive Intermediates->DNA Interaction Alkylation & Cross-linking Alkylation & Cross-linking DNA->Alkylation & Cross-linking Inhibition of DNA Replication Inhibition of DNA Replication Alkylation & Cross-linking->Inhibition of DNA Replication Cell Death (Apoptosis) Cell Death (Apoptosis) Inhibition of DNA Replication->Cell Death (Apoptosis)

Mechanism of Action of Lomustine.
  • Bevacizumab (Avastin): Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A). VEGF-A is a key protein that promotes angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By binding to VEGF-A, bevacizumab prevents it from interacting with its receptors on endothelial cells, thereby inhibiting angiogenesis and cutting off the tumor's blood supply.

Bevacizumab_MoA Bevacizumab Bevacizumab VEGF-A VEGF-A Bevacizumab->VEGF-A Binds to & Neutralizes VEGF Receptor (on Endothelial Cell) VEGF Receptor (on Endothelial Cell) VEGF-A->VEGF Receptor (on Endothelial Cell) Binds to Angiogenesis Angiogenesis VEGF Receptor (on Endothelial Cell)->Angiogenesis Stimulates Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Mechanism of Action of Bevacizumab.

Experimental Protocols

VBI-1901 Phase 2b Clinical Trial (NCT03382977)

The ongoing Phase 2b trial for VBI-1901 is a randomized, controlled, open-label study designed to evaluate the efficacy and safety of VBI-1901 in patients with first recurrent glioblastoma.[2][7]

  • Patient Population: Adult patients (≥18 years) with first recurrence of WHO Grade IV glioblastoma (IDH-wildtype).[8] Key inclusion criteria include a Karnofsky Performance Status (KPS) of ≥70 and stable or decreasing corticosteroid dosage.[8][9]

  • Study Design: Patients are randomized in a 1:1 ratio to two arms:[2]

    • VBI-1901 Arm: 10 µg of VBI-1901 administered intradermally every 4 weeks, along with GM-CSF, until disease progression.[2]

    • Control Arm: Standard-of-care monotherapy with either intravenous carmustine (B1668450) or oral lomustine every 6 weeks until disease progression or unacceptable toxicity.[2]

  • Primary Endpoints: The primary endpoints are overall survival (OS) and safety/tolerability.[2]

  • Secondary Endpoints: Secondary endpoints include tumor response rate (TRR), progression-free survival (PFS), immunologic responses, and quality of life.[2]

VBI1901_Trial_Workflow cluster_0 Patient Screening & Enrollment cluster_1 Treatment Arms cluster_2 Treatment & Follow-up cluster_3 Endpoint Analysis Patient with 1st Recurrent GBM Patient with 1st Recurrent GBM Informed Consent Informed Consent Patient with 1st Recurrent GBM->Informed Consent Eligibility Screening (KPS>=70, etc.) Eligibility Screening (KPS>=70, etc.) Informed Consent->Eligibility Screening (KPS>=70, etc.) Randomization (1:1) Randomization (1:1) Eligibility Screening (KPS>=70, etc.)->Randomization (1:1) VBI-1901 Arm VBI-1901 Arm Randomization (1:1)->VBI-1901 Arm Standard of Care Arm (Lomustine/Carmustine) Standard of Care Arm (Lomustine/Carmustine) Randomization (1:1)->Standard of Care Arm (Lomustine/Carmustine) Treatment Cycle (q4wks) Treatment Cycle (q4wks) VBI-1901 Arm->Treatment Cycle (q4wks) Treatment Cycle (q6wks) Treatment Cycle (q6wks) Standard of Care Arm (Lomustine/Carmustine)->Treatment Cycle (q6wks) Tumor Assessment (MRI) Tumor Assessment (MRI) Treatment Cycle (q4wks)->Tumor Assessment (MRI) Treatment Cycle (q6wks)->Tumor Assessment (MRI) Continue Treatment or Off-Study Continue Treatment or Off-Study Tumor Assessment (MRI)->Continue Treatment or Off-Study Overall Survival Overall Survival Continue Treatment or Off-Study->Overall Survival Progression-Free Survival Progression-Free Survival Continue Treatment or Off-Study->Progression-Free Survival Tumor Response Rate Tumor Response Rate Continue Treatment or Off-Study->Tumor Response Rate

References

Safety Operating Guide

Navigating the Safe Disposal of PSB-1901: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of PSB-1901, a potent A2B adenosine (B11128) receptor (A2BAR) antagonist.[1] While specific institutional and local regulations must always be prioritized, this document outlines a general framework for responsible disposal.

Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValue
Molecular Formula C24H25BrN6O4S[2]
Molecular Weight 573.47 g/mol [2]
CAS Number 2332835-02-4[2]
Purity 98% by HPLC[2]
Solubility Soluble in DMSO[2]
Storage Conditions Short term (0°C), Long term (-20°C), desiccated[2]

Standard Disposal Procedure for this compound

The Safety Data Sheet (SDS) for this compound advises disposing of the contents and container in accordance with local regulations.[3] The following step-by-step procedure is a general guideline and should be adapted to comply with your institution's specific protocols for chemical waste management.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Step 2: Waste Segregation Properly segregate the waste. This compound waste should be classified as chemical waste.

  • Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, pipette tips), and empty vials in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent (e.g., DMSO), it should be disposed of in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Step 3: Container Labeling Clearly label the waste container with the following information:

  • "Hazardous Waste"

  • The full chemical name: 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine

  • The concentration and quantity of the waste.

  • The date of accumulation.

Step 4: Storage of Waste Store the waste container in a designated, secure area, away from incompatible materials. Ensure the storage area is well-ventilated.

Step 5: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling and documentation.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of a laboratory chemical like this compound.

start Start: Chemical Disposal identify Identify Chemical (this compound) start->identify sds Consult Safety Data Sheet (SDS) identify->sds ppe Wear Appropriate PPE sds->ppe waste_type Determine Waste Type (Solid, Liquid, Sharps) ppe->waste_type solid Solid Waste (e.g., powder, contaminated items) waste_type->solid Solid liquid Liquid Waste (e.g., solutions in DMSO) waste_type->liquid Liquid segregate Segregate Waste into Labeled Containers solid->segregate liquid->segregate label Label Container Correctly (Name, Hazard, Date) segregate->label storage Store in Designated Waste Area label->storage pickup Arrange for EHS Pickup storage->pickup end End: Disposal Complete pickup->end cluster_membrane Cell Membrane A2BAR A2B Adenosine Receptor G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 This compound (Antagonist) PSB1901->A2BAR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Initiates

References

Essential Safety and Logistical Information for Handling PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical, direct-response guidance for the safe handling and disposal of PSB-1901 (CAS No. 2332835-02-4), a potent A2B adenosine (B11128) receptor (A2BAR) antagonist. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE) and Hazard Mitigation

While specific hazard classifications for this compound are not fully detailed in available safety data sheets, a precautionary approach is mandated. The following table outlines the required personal protective equipment based on standard laboratory practice for handling potent chemical compounds.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact.
Laboratory coatProvides a barrier against spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes inhalation exposure to dust or aerosols.

Standard Operating Procedure for Handling this compound

Strict adherence to a systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the procedural flow from receipt of the compound to its final disposal.

Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Retrieve this compound from Storage b->c Proceed to Handling d Weigh and Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Workspace e->f Experiment Complete g Dispose of Waste f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Figure 1. This compound Handling Workflow

Emergency Response and First Aid

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following decision-making process should be followed.

First Aid Measures by Exposure Type
Exposure Route Immediate Action Follow-up
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.Seek medical attention.
Skin Contact Remove contaminated clothing and wash skin with soap and water.Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration.Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water.Seek medical attention immediately.

The following diagram illustrates the logical flow of first aid response.

Figure 2. First Aid Decision Process for this compound Exposure cluster_routes Figure 2. First Aid Decision Process for this compound Exposure cluster_actions Figure 2. First Aid Decision Process for this compound Exposure a Exposure Event b Eye Contact a->b Route? c Skin Contact a->c Route? d Inhalation a->d Route? e Ingestion a->e Route? f Flush with water for 15 mins b->f g Wash with soap and water c->g h Move to fresh air d->h i Wash out mouth, do not induce vomiting e->i j Seek Medical Attention f->j g->j If irritation persists h->j i->j

Caption: Figure 2. First Aid Decision Process for this compound Exposure

Storage and Disposal Protocols

Proper storage and disposal are essential to maintain the integrity of this compound and to ensure environmental safety.

Storage Conditions
Parameter Recommendation
Temperature Store as a powder at -20°C for the long term. For short-term storage, 4°C is acceptable.
Environment Keep in a dry, well-ventilated place.
Container Keep container tightly closed.
Disposal Plan

All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, must be disposed of in accordance with federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not allow the product to enter drains or waterways.

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